Product packaging for EHT 1610(Cat. No.:)

EHT 1610

Cat. No.: B607279
M. Wt: 383.4 g/mol
InChI Key: RYBNARZBIXTFJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

EHT-1610 is a potent and selective DYRK1A inhibitor. DYRK1B (also called Mirk for minibrain-related kinase) is potentially an attractive cancer target that is highly expressed in quiescent cancer cells while it is expressed at very low levels in normal tissue. It has been hypothesized that pharmacological DYRK1B inhibition would enable cancer cells to escape from quiescence, triggering apoptosis, and resensitize cancer cells to conventional chemotherapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H14FN5O2S B607279 EHT 1610

Properties

IUPAC Name

methyl 9-(2-fluoro-4-methoxyanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14FN5O2S/c1-25-9-3-4-11(10(19)7-9)23-17-14-12(21-8-22-17)5-6-13-15(14)27-18(24-13)16(20)26-2/h3-8,20H,1-2H3,(H,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYBNARZBIXTFJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=NC=NC3=C2C4=C(C=C3)N=C(S4)C(=N)OC)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14FN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

EHT 1610: A Technical Guide to its Role in Cell Cycle Regulation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 1610 is a potent and selective small-molecule inhibitor of dual-specificity tyrosine-regulated kinases (DYRK), primarily targeting DYRK1A and DYRK1B.[1] Its activity has significant implications for cell cycle regulation, making it a compound of interest in oncology research, particularly in the context of leukemia.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on various cell lines, and detailed protocols for key experimental procedures used to elucidate its function.

Introduction to this compound and its Target: DYRK1A

This compound is a methyl 9-anilinothiazolo[5,4-f]quinazoline-2-carbimidate that demonstrates high-affinity inhibition of DYRK1A and DYRK1B.[1] DYRK1A, a serine/threonine kinase located on chromosome 21, is a key regulator of various cellular processes, including cell proliferation, differentiation, and survival. Its substrates include several critical cell cycle proteins. Dysregulation of DYRK1A has been implicated in developmental disorders and various cancers. This compound's inhibitory action on DYRK1A disrupts the phosphorylation of these downstream targets, leading to cell cycle arrest and apoptosis in susceptible cancer cells.[1]

Mechanism of Action in Cell Cycle Regulation

This compound exerts its influence on the cell cycle primarily through the inhibition of DYRK1A, which in turn affects the phosphorylation status and activity of key regulatory proteins. The primary known targets of the this compound-DYRK1A axis in cell cycle control are Cyclin D3, FOXO1, and STAT3.

Destabilization of Cyclin D3

DYRK1A is known to phosphorylate Cyclin D3 at threonine 283 (T283), a post-translational modification that paradoxically leads to its destabilization and subsequent degradation. In certain cellular contexts, particularly during lymphoid development, this DYRK1A-mediated degradation of Cyclin D3 is crucial for cells to exit the cell cycle and enter a quiescent state. By inhibiting DYRK1A, this compound prevents the phosphorylation of Cyclin D3 at T283. This leads to the accumulation of Cyclin D3 protein, which promotes cell cycle progression, particularly through the G1/S transition. However, in some cancer cells, the sustained high levels of Cyclin D3 can lead to cellular stress and cell cycle arrest at later stages.

Regulation of FOXO1

The transcription factor FOXO1 is a critical regulator of cell fate, involved in apoptosis, DNA repair, and cell cycle arrest. DYRK1A phosphorylates FOXO1, leading to its nuclear exclusion and subsequent degradation. Inhibition of DYRK1A by this compound results in the accumulation of unphosphorylated, active FOXO1 in the nucleus.[1] This nuclear FOXO1 can then transcriptionally activate target genes that promote cell cycle arrest, particularly at the G2/M checkpoint, and induce apoptosis.[1]

Modulation of STAT3 Signaling

Signal transducer and activator of transcription 3 (STAT3) is another key substrate of DYRK1A. DYRK1A-mediated phosphorylation can modulate STAT3 activity. The inhibition of this phosphorylation by this compound can disrupt STAT3 signaling pathways that are often constitutively active in cancer cells and contribute to their proliferation and survival.[1]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data regarding the efficacy and cellular effects of this compound from various studies.

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC₅₀ (nM)
DYRK1A0.36
DYRK1B0.59

Data sourced from MedChemExpress.[1]

Table 2: IC₅₀ Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Incubation Time (h)
MHH-CALL-4B-cell Acute Lymphoblastic Leukemia~572
Nalm-6B-cell Acute Lymphoblastic Leukemia~572
MUTZ-5B-cell Acute Lymphoblastic Leukemia~572
HT-22Mouse Hippocampal Neuronal21.648

Data for B-ALL cell lines are approximated from graphical data in Bhansali et al., 2021. Data for HT-22 is from MedChemExpress.[1][2]

Table 3: Effect of this compound on Cell Cycle Phase Distribution in B-ALL Cell Lines

Cell LineTreatment (48h)% G0/G1% S% G2/M
Nalm-6DMSO (Control)~60~30~10
Nalm-6This compound (5µM)~40~45~15
MUTZ-5DMSO (Control)~70~20~10
MUTZ-5This compound (5µM)~50~35~15

Data are approximated from representative flow cytometry plots in Bhansali et al., 2021.[2]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.

EHT1610_Mechanism_of_Action This compound Mechanism of Action in Cell Cycle Regulation cluster_0 Normal DYRK1A Function cluster_1 Effect of this compound EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A inhibits CyclinD3 Cyclin D3 DYRK1A->CyclinD3 phosphorylates FOXO1 FOXO1 (cytoplasmic, inactive) DYRK1A->FOXO1 phosphorylates STAT3 STAT3 DYRK1A->STAT3 phosphorylates pCyclinD3 p-Cyclin D3 (T283) Degradation_CyclinD3 Degradation pCyclinD3->Degradation_CyclinD3 CellCycleExit Cell Cycle Exit / Quiescence Degradation_CyclinD3->CellCycleExit pFOXO1 p-FOXO1 NuclearExport_Degradation_FOXO1 Nuclear Export & Degradation pFOXO1->NuclearExport_Degradation_FOXO1 NuclearFOXO1 FOXO1 (nuclear, active) G2MArrest_Apoptosis G2/M Arrest & Apoptosis NuclearFOXO1->G2MArrest_Apoptosis pSTAT3 p-STAT3 STAT3_Signaling Pro-proliferative Signaling pSTAT3->STAT3_Signaling Experimental_Workflow_Cell_Cycle_Analysis Experimental Workflow: Cell Cycle Analysis using Flow Cytometry Start Cancer Cell Culture Treatment Treat cells with this compound (various concentrations) and DMSO (control) for a defined period (e.g., 48h) Start->Treatment Harvest Harvest cells by trypsinization and centrifugation Treatment->Harvest Fixation Fix cells in cold 70% ethanol Harvest->Fixation Staining Stain with Propidium Iodide (PI) and treat with RNase A Fixation->Staining FlowCytometry Acquire data on a flow cytometer Staining->FlowCytometry Analysis Analyze DNA content histograms to quantify cell cycle phases (G0/G1, S, G2/M) FlowCytometry->Analysis End Data Interpretation Analysis->End

References

The Impact of EHT 1610 on FOXO1 Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of EHT 1610, focusing on its effect on the phosphorylation of the Forkhead box protein O1 (FOXO1). This document consolidates key quantitative data, detailed experimental protocols, and signaling pathway visualizations to serve as a comprehensive resource for researchers in oncology, cell biology, and drug development.

Executive Summary

This compound is a potent and selective small-molecule inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B). Emerging research has identified its significant role in modulating cellular signaling pathways critical for cancer cell proliferation and survival. A key mechanism of action for this compound is the inhibition of DYRK1A-mediated phosphorylation of the transcription factor FOXO1. This guide details the biochemical and cellular effects of this compound on FOXO1, providing a foundation for further investigation and therapeutic development.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data regarding the inhibitory activity of this compound from biochemical and cell-based assays.

Table 1: Biochemical Inhibitory Activity of this compound

TargetIC₅₀ (nM)Source
DYRK1A0.36MedChemExpress[1]
DYRK1B0.59MedChemExpress[1]

Table 2: In Vitro Cell Viability (IC₅₀) of this compound in B-cell Acute Lymphoblastic Leukemia (B-ALL) Cell Lines

Cell LineSubtypeIC₅₀ (nM)Incubation TimeSource
MHH-CALL-4B-ALLHigh nM range72-96 hoursBhansali RS, et al. (2021)[2]
MUTZ-5B-ALLHigh nM range72-96 hoursBhansali RS, et al. (2021)[2]
DS-ALL-02Down Syndrome B-ALLHigh nM range72-96 hoursBhansali RS, et al. (2021)[2]
HeH-ALL-09High Hyperdiploid B-ALLHigh nM range72-96 hoursBhansali RS, et al. (2021)[2]

Table 3: Semi-Quantitative Analysis of this compound on FOXO1 Phosphorylation

Cell LineTreatment Concentration (µM)Incubation TimeEffect on p-FOXO1 (Ser329)Source
MHH-CALL-42.5, 5, 104-5 hoursDose-dependent reductionMedChemExpress[1]

Signaling Pathway

This compound exerts its effect on FOXO1 by directly inhibiting the kinase activity of DYRK1A. In the absence of inhibition, DYRK1A phosphorylates FOXO1 at Serine 329 (in humans, homologous to Serine 326 in mice), which contributes to its cytoplasmic sequestration and subsequent degradation. By inhibiting DYRK1A, this compound prevents this phosphorylation event, leading to the nuclear accumulation and increased transcriptional activity of FOXO1. This, in turn, modulates the expression of FOXO1 target genes involved in critical cellular processes such as apoptosis and cell cycle control.

EHT1610_FOXO1_Pathway cluster_upstream Upstream Regulation cluster_core Core Pathway cluster_downstream Downstream Effects REST REST DYRK1A DYRK1A REST->DYRK1A activates transcription 14-3-3 14-3-3 14-3-3->DYRK1A enhances activity EHT1610 This compound EHT1610->DYRK1A inhibits FOXO1 FOXO1 (active) DYRK1A->FOXO1 phosphorylates FOXO1_p p-FOXO1 (Ser329) Nuclear_Accumulation Nuclear Accumulation FOXO1->Nuclear_Accumulation Target_Genes Target Gene Expression (e.g., GADD45A, Bim, FasL) Nuclear_Accumulation->Target_Genes Cellular_Response Cellular Response (Apoptosis, Cell Cycle Arrest) Target_Genes->Cellular_Response

Caption: this compound inhibits DYRK1A, preventing FOXO1 phosphorylation and promoting its nuclear activity.

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the effect of this compound on FOXO1 phosphorylation.

Western Blot Analysis of FOXO1 Phosphorylation

This protocol is adapted from standard western blotting procedures and the experimental context provided by Bhansali RS, et al. (2021)[2].

Objective: To qualitatively and semi-quantitatively assess the levels of phosphorylated FOXO1 (p-FOXO1) at Ser329 in response to this compound treatment.

Materials:

  • Cell line of interest (e.g., MHH-CALL-4)

  • This compound (solubilized in DMSO)

  • Complete cell culture medium

  • RIPA lysis buffer supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (5% BSA in TBST)

  • Primary antibodies:

    • Rabbit anti-p-FOXO1 (Ser329)

    • Rabbit anti-FOXO1 (total)

    • Mouse anti-β-actin (loading control)

  • Secondary antibodies:

    • HRP-conjugated anti-rabbit IgG

    • HRP-conjugated anti-mouse IgG

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 0, 2.5, 5, 10 µM) or vehicle (DMSO) for the desired duration (e.g., 4-5 hours).

  • Cell Lysis: Aspirate the medium and wash cells with ice-cold PBS. Lyse the cells on ice with RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-FOXO1 (Ser329) diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate and visualize the protein bands using an imaging system.

  • Stripping and Re-probing: To assess total FOXO1 and the loading control, the membrane can be stripped and re-probed with the respective primary antibodies.

Western_Blot_Workflow start Cell Treatment with this compound lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (p-FOXO1) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection end Data Analysis detection->end

Caption: Workflow for Western blot analysis of p-FOXO1.

In Vitro Kinase Assay

This protocol is based on the methodology described by Bhansali RS, et al. (2021) for an in vitro DYRK1A kinase assay[2].

Objective: To determine if DYRK1A directly phosphorylates FOXO1 and if this phosphorylation is inhibited by this compound.

Materials:

  • Recombinant active DYRK1A protein

  • Recombinant FOXO1 protein (substrate)

  • This compound

  • Kinase assay buffer

  • ATP

  • Reaction termination buffer (e.g., SDS-PAGE sample buffer)

  • Materials for Western blotting (as described above)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the kinase assay buffer, recombinant DYRK1A, and the FOXO1 substrate.

  • Inhibitor Addition: Add this compound at various concentrations or the vehicle control (DMSO) to the reaction tubes. Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).

  • Termination of Reaction: Stop the reaction by adding SDS-PAGE sample buffer and boiling the samples.

  • Analysis: Analyze the reaction products by Western blotting, probing for p-FOXO1 (Ser329) and total FOXO1.

Kinase_Assay_Workflow start Combine DYRK1A and FOXO1 inhibitor Add this compound start->inhibitor atp Add ATP to start reaction inhibitor->atp incubation Incubate at 30°C atp->incubation termination Terminate Reaction incubation->termination analysis Analyze by Western Blot termination->analysis end Assess p-FOXO1 analysis->end

Caption: Workflow for the in vitro DYRK1A kinase assay with FOXO1.

Conclusion

This compound effectively inhibits DYRK1A, leading to a dose-dependent decrease in FOXO1 phosphorylation at Serine 329. This mechanism underlies the observed nuclear accumulation and enhanced transcriptional activity of FOXO1, which can trigger downstream anti-proliferative and pro-apoptotic effects in cancer cells. The data and protocols presented in this guide provide a robust framework for researchers investigating the therapeutic potential of this compound and the broader implications of the DYRK1A-FOXO1 signaling axis in disease. Further quantitative studies to determine the direct IC₅₀ of this compound on FOXO1 phosphorylation would be a valuable addition to the field.

References

The Impact of EHT 1610 on Tau Phosphorylation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential impact of EHT 1610 on Tau phosphorylation. This compound is a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), a key enzyme implicated in the hyperphosphorylation of the Tau protein, a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. While direct studies on this compound's effect on Tau are limited, this document extrapolates its likely impact based on its high affinity for DYRK1A and the well-documented effects of other DYRK1A inhibitors. This guide summarizes quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular pathways and experimental workflows to support further research and drug development in this area.

Introduction to this compound and its Target, DYRK1A

This compound is a small molecule inhibitor with high potency for the DYRK family of kinases, particularly DYRK1A and DYRK1B.[1][2][3] Its primary mechanism of action is the inhibition of the catalytic activity of these kinases. The gene for DYRK1A is located on chromosome 21, and its overexpression is associated with the neuropathological features of Down syndrome and Alzheimer's disease.

DYRK1A is a proline-directed serine/threonine kinase that plays a crucial role in various cellular processes, including cell cycle regulation and neuronal development.[1][3] Importantly, DYRK1A is known to phosphorylate the Tau protein at several sites, a post-translational modification that can lead to Tau misfolding, aggregation, and the formation of neurofibrillary tangles (NFTs), a core pathology in a group of neurodegenerative disorders known as tauopathies.[4][5] Inhibition of DYRK1A is therefore considered a promising therapeutic strategy to mitigate Tau pathology.[6]

Quantitative Data on this compound and Other DYRK1A Inhibitors

While specific data on this compound's effect on Tau phosphorylation is not yet available in the public domain, its potent inhibition of DYRK1A suggests a strong potential to reduce Tau phosphorylation. The table below summarizes the in vitro potency of this compound against its primary targets.

Table 1: In Vitro Potency of this compound

TargetIC50 (nM)
DYRK1A0.36
DYRK1B0.59

Data sourced from MedchemExpress.[1][2][3][7]

To contextualize the potential effects of this compound, the following table presents data from other known DYRK1A inhibitors and their impact on Tau phosphorylation.

Table 2: Effects of Other DYRK1A Inhibitors on Tau Phosphorylation

InhibitorTarget(s)Effect on Tau PhosphorylationReference
EHT 5372DYRK1AInhibits DYRK1A-induced Tau phosphorylation at multiple Alzheimer's disease-relevant sites in biochemical and cellular assays.Not directly found in search results, but inferred from the general function of DYRK1A inhibitors.
SM07883DYRK1A, GSK-3βReduces phosphorylation of multiple Tau epitopes, with particular potency at the threonine 212 site (EC50 = 16 nM).[4]Samus Therapeutics[4]
DYR219DYRK1AReduced levels of insoluble phosphorylated Tau (Ser396) in 3xTg AD mice.[6]Branca et al., 2017[6]
Leucettine L41DYRKs, CLKsPrevented Aβ-induced oxidative stress and synaptic deficits, which are associated with Tau pathology.[5]Naert et al., 2015; Neumann et al., 2018[5]

Signaling Pathways and Experimental Workflows

DYRK1A-Mediated Tau Phosphorylation Signaling Pathway

The following diagram illustrates the signaling pathway leading to Tau phosphorylation by DYRK1A and the proposed point of intervention for this compound. Overactive DYRK1A directly phosphorylates Tau, contributing to its detachment from microtubules and subsequent aggregation. This compound, by inhibiting DYRK1A, is expected to block this pathological cascade.

DYRK1A_Tau_Pathway cluster_upstream Upstream Regulation cluster_kinase_activity Kinase Activity cluster_tau_pathology Tau Pathology cluster_intervention Therapeutic Intervention Gene_Expression DYRK1A Gene (Chromosome 21) DYRK1A_Protein DYRK1A Protein Gene_Expression->DYRK1A_Protein Expression Active_DYRK1A Active DYRK1A DYRK1A_Protein->Active_DYRK1A Autophosphorylation Tau Tau Protein Active_DYRK1A->Tau Phosphorylation pTau Phosphorylated Tau Tau->pTau Aggregated_Tau Aggregated Tau (NFTs) pTau->Aggregated_Tau EHT1610 This compound EHT1610->Active_DYRK1A Inhibition

Caption: DYRK1A pathway and this compound intervention.

Experimental Workflow for Assessing this compound's Effect on Tau Phosphorylation

This diagram outlines a typical experimental workflow to determine the efficacy of a DYRK1A inhibitor like this compound in reducing Tau phosphorylation in a cell-based model.

Experimental_Workflow cluster_antibodies Antibodies for Western Blot Start Start: Cell Culture (e.g., SH-SY5Y neuroblastoma cells) Cell_Treatment Treat cells with varying concentrations of this compound Start->Cell_Treatment Induce_pTau Induce Tau Hyperphosphorylation (e.g., Okadaic Acid treatment) Cell_Treatment->Induce_pTau Cell_Lysis Cell Lysis and Protein Extraction Induce_pTau->Cell_Lysis Quantification Protein Quantification (e.g., BCA Assay) Cell_Lysis->Quantification Western_Blot Western Blot Analysis Quantification->Western_Blot Data_Analysis Densitometry and Data Analysis Western_Blot->Data_Analysis pTau_Ab Phospho-Tau Antibodies (e.g., AT8, PHF-1) Western_Blot->pTau_Ab End End: Determine IC50 for p-Tau reduction Data_Analysis->End Total_Tau_Ab Total Tau Antibody Loading_Control_Ab Loading Control (e.g., GAPDH, β-actin)

Caption: Workflow for p-Tau inhibitor assessment.

Experimental Protocols

In Vitro DYRK1A Kinase Assay

This protocol is adapted from standard radiometric and ELISA-based kinase assays and can be used to determine the IC50 of this compound for DYRK1A.[8][9]

Materials:

  • Recombinant human DYRK1A enzyme

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)

  • Substrate peptide (e.g., DYRKtide: RRRFRPASPLRGPPK)[10]

  • [γ-³³P]ATP or unlabeled ATP (for ELISA)

  • This compound (or other test compounds) dissolved in DMSO

  • 96-well plates

  • Phosphocellulose paper and stop buffer (for radiometric assay)

  • Coated ELISA plate and detection antibodies (for ELISA)

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing kinase buffer, DYRK1A enzyme, and the substrate peptide.

  • Serially dilute this compound in DMSO and add to the reaction wells. Include a DMSO-only control.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction by spotting the reaction mixture onto phosphocellulose paper and immersing it in phosphoric acid stop buffer.

  • Wash the paper to remove unincorporated [γ-³³P]ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Western Blotting for Tau Phosphorylation

This protocol describes the detection of phosphorylated Tau in cell lysates or tissue homogenates.[11][12][13]

Materials:

  • Cell lysates or tissue homogenates prepared in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein quantification assay (e.g., BCA or Bradford).

  • SDS-PAGE gels and electrophoresis apparatus.

  • PVDF or nitrocellulose membranes.

  • Transfer buffer and blotting apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies:

    • Phospho-Tau specific antibodies (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).

    • Total Tau antibody.

    • Loading control antibody (e.g., GAPDH, β-actin).

  • HRP-conjugated secondary antibodies.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane in blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-phospho-Tau) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Strip the membrane and re-probe for total Tau and a loading control to normalize the phospho-Tau signal.

  • Quantify the band intensities using densitometry software.

Conclusion

This compound is a highly potent inhibitor of DYRK1A, a kinase with a well-established role in the pathological phosphorylation of Tau. Although direct experimental evidence for the effect of this compound on Tau is currently lacking, the data from other DYRK1A inhibitors strongly suggest that this compound would effectively reduce Tau phosphorylation. The experimental protocols and workflows detailed in this guide provide a framework for the preclinical evaluation of this compound and other DYRK1A inhibitors as potential therapeutic agents for Alzheimer's disease and other tauopathies. Further in vitro and in vivo studies are warranted to directly assess the efficacy of this compound in modulating Tau pathology.

References

EHT 1610 and its Impact on the STAT3 Signaling Cascade: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical signaling protein implicated in numerous cellular processes, including proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers, making it a prime target for therapeutic intervention. EHT 1610, a potent small molecule inhibitor, has emerged as a significant modulator of the STAT3 signaling pathway. This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its effect on the STAT3 signaling cascade. We present a compilation of quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of this compound's biological activity.

Introduction to STAT3 Signaling

The STAT3 signaling pathway is a crucial mediator of cellular responses to cytokines and growth factors.[1] Canonically, STAT3 is activated through phosphorylation of a critical tyrosine residue (Tyr705) by Janus kinases (JAKs), leading to STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene expression.[2] However, another key regulatory phosphorylation event occurs at Serine 727 (Ser727), which is critical for the maximal transcriptional activity of STAT3.[2]

This compound: A Potent DYRK1A Inhibitor

This compound is a potent inhibitor of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and DYRK1B.[3][4] DYRK1A is a serine/threonine kinase that has been identified as a key upstream regulator of STAT3 Ser727 phosphorylation.[2][5] By inhibiting DYRK1A, this compound effectively prevents the phosphorylation of STAT3 at this crucial serine residue.

Mechanism of Action: this compound's Effect on STAT3 Signaling

The primary mechanism by which this compound affects the STAT3 signaling cascade is through the inhibition of DYRK1A. This leads to a dose-dependent reduction in the phosphorylation of STAT3 at Ser727.[2][6] This reduction in p-STAT3 (Ser727) has been shown to be critical for the survival of certain cancer cells, particularly in B-cell acute lymphoblastic leukemia (B-ALL).[6] The loss of DYRK1A-mediated STAT3 signaling ultimately leads to decreased cell proliferation and the induction of apoptosis in sensitive cancer cell lines.[3][6]

EHT1610_STAT3_Pathway cluster_upstream Upstream Signaling cluster_stat3 STAT3 Activation cluster_downstream Downstream Effects Cytokines Cytokines / Growth Factors Receptor Receptor Tyrosine Kinase Cytokines->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Tyr705 DYRK1A DYRK1A pY_STAT3 p-STAT3 (Tyr705) DYRK1A->pY_STAT3 Ser727 STAT3->pY_STAT3 pS_pY_STAT3 p-STAT3 (Ser727) p-STAT3 (Tyr705) pY_STAT3->pS_pY_STAT3 Dimerization Dimerization pS_pY_STAT3->Dimerization Nuclear_Translocation Nuclear Translocation Dimerization->Nuclear_Translocation Gene_Expression Target Gene Expression (e.g., c-Myc, Bcl-xL) Nuclear_Translocation->Gene_Expression Cell_Survival Cell Survival & Proliferation Gene_Expression->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis EHT1610 This compound EHT1610->DYRK1A

Diagram 1: this compound's inhibitory effect on the STAT3 signaling pathway.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

Compound Target IC50 (nM) Reference
This compoundDYRK1A0.36[3]
This compoundDYRK1B0.59[3]
Table 1: In vitro inhibitory activity of this compound against DYRK kinases.
Cell Line Treatment Concentration (µM) Effect Reference
MHH-CALL-4 (B-ALL)This compound0, 2.5, 5, 10Dose-dependent reduction in p-STAT3 (Ser727)[6]
MUTZ-5 (B-ALL)This compound0, 2.5, 5, 10Dose-dependent reduction in p-STAT3 (Ser727)[6]
B-ALL cell linesThis compoundVaries (nM to µM range)Dose-dependent decrease in cell viability[6]
Primary ALL cellsThis compoundNot specifiedInduction of apoptosis[3]
Table 2: Cellular effects of this compound on STAT3 signaling and cell viability.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

In Vitro DYRK1A Kinase Assay

This assay is used to determine the direct inhibitory effect of this compound on DYRK1A activity.

Kinase_Assay_Workflow Start Start Prepare_Reaction Prepare Kinase Reaction Mixture (DYRK1A, STAT3 substrate, ATP, Kinase Buffer) Start->Prepare_Reaction Add_Inhibitor Add this compound or Vehicle (DMSO) Prepare_Reaction->Add_Inhibitor Incubate Incubate at 30°C for 30-60 min Add_Inhibitor->Incubate Stop_Reaction Stop Reaction (e.g., add SDS-PAGE sample buffer) Incubate->Stop_Reaction Analyze Analyze Phosphorylation (Western Blot for p-STAT3 Ser727 or ADP-Glo Assay) Stop_Reaction->Analyze End End Analyze->End

Diagram 2: Workflow for an in vitro DYRK1A kinase assay.

Materials:

  • Recombinant human DYRK1A (e.g., from Millipore or Promega)

  • Recombinant human STAT3 protein (as substrate)

  • This compound

  • Kinase Buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[7]

  • ATP

  • 96-well plate

  • Incubator

  • Plate reader (for non-radioactive methods) or Western blot apparatus

Protocol:

  • Prepare a reaction mixture containing kinase buffer, recombinant DYRK1A, and STAT3 substrate in a 96-well plate.

  • Add serial dilutions of this compound or vehicle (DMSO) to the wells.

  • Initiate the kinase reaction by adding a final concentration of ATP (e.g., 100 µM).

  • Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

  • Stop the reaction by adding SDS-PAGE sample buffer for Western blot analysis or by following the instructions of a non-radioactive kinase assay kit (e.g., ADP-Glo).

  • If using Western blot, proceed with SDS-PAGE and immunoblotting with an antibody specific for p-STAT3 (Ser727).

  • For non-radioactive assays, measure the signal according to the manufacturer's protocol.

Western Blot Analysis for Phospho-STAT3 (Ser727)

This protocol is used to detect the levels of phosphorylated STAT3 in cells treated with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Ser727) (e.g., Cell Signaling Technology #9134)[8], anti-STAT3, and anti-loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Protocol:

  • Seed cells in a culture plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle for the desired time (e.g., 4-24 hours).[3][9]

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in SDS-PAGE sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 (Ser727) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe for total STAT3 and a loading control to normalize the data.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Add_Compound Add Serial Dilutions of this compound Seed_Cells->Add_Compound Incubate_Treatment Incubate for 24-72 hours Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 1-4 hours Add_MTT->Incubate_MTT Solubilize Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Solubilize Read_Absorbance Read Absorbance at ~570 nm Solubilize->Read_Absorbance End End Read_Absorbance->End

Diagram 3: Workflow for a cell viability (MTT) assay.

Materials:

  • Cell culture reagents

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[10]

  • Microplate reader

Protocol:

  • Seed cells at an appropriate density in a 96-well plate and allow them to attach overnight.[10]

  • Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).[3]

  • After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.

  • Incubate the plate for 1-4 hours at 37°C to allow for the formation of formazan crystals.[11]

  • Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[10]

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method is used to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Cell culture reagents

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells and treat with this compound as described for the cell viability assay.

  • Harvest the cells (including any floating cells in the media) and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

  • Incubate the cells in the dark for 15 minutes at room temperature.[12]

  • Analyze the cells by flow cytometry within 1 hour.[12]

  • Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound represents a promising therapeutic agent that targets the STAT3 signaling pathway through the potent and specific inhibition of DYRK1A. This guide has provided a comprehensive overview of its mechanism of action, supported by quantitative data and detailed experimental protocols. The provided information is intended to serve as a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound and other modulators of the STAT3 signaling cascade.

References

EHT 1610: A Potent Dual-Specificity Tyrosine-Regulated Kinase (DYRK) Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 1610 is a potent, small-molecule inhibitor of the dual-specificity tyrosine-regulated kinase (DYRK) family, with exceptional nanomolar efficacy against DYRK1A and DYRK1B. Its mechanism of action, centered on the inhibition of these kinases, disrupts critical cellular signaling pathways, leading to cell cycle arrest and apoptosis in various cancer cell lines, particularly those of hematological origin. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed summaries of key experimental data, methodologies for cited experiments, and visualizations of the associated signaling pathways are presented to facilitate a deeper understanding of this compound for research and drug development purposes.

Chemical Structure and Physicochemical Properties

This compound, with the systematic IUPAC name methyl 9-((2-fluoro-4-methoxyphenyl)amino)thiazolo[5,4-f]quinazoline-2-carbimidate, is a heterocyclic small molecule with a molecular formula of C18H14FN5O2S and a molecular weight of 383.40 g/mol .[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C18H14FN5O2S[1]
Molecular Weight 383.40 g/mol [1]
CAS Number 1425945-60-3[1]
Appearance Light yellow to yellow solid[2]
Solubility Soluble in DMSO[3]

Biological Activity and Mechanism of Action

This compound is a highly potent inhibitor of DYRK1A and DYRK1B, exhibiting IC50 values in the sub-nanomolar range. This potent inhibition is the primary driver of its biological effects.

Table 2: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)Reference
DYRK1A 0.36[2][4]
DYRK1B 0.59[2][4]

The primary mechanism of action of this compound is the competitive inhibition of the ATP-binding site of DYRK1A. Research by Chaikuad et al. has revealed an unusual binding mode of this compound to DYRK1A, which contributes to its high selectivity.[1] This inhibition prevents the phosphorylation of key downstream substrates, including the transcription factor FOXO1, the signal transducer and activator of transcription 3 (STAT3), and the cell cycle regulator Cyclin D3.[2][5]

The reduced phosphorylation of these targets has significant downstream consequences:

  • FOXO1: Inhibition of FOXO1 phosphorylation leads to its nuclear localization and activation, promoting the expression of genes involved in cell cycle arrest and apoptosis.[5]

  • STAT3: Decreased STAT3 phosphorylation inhibits its transcriptional activity, which is often associated with cell proliferation and survival.[5]

  • Cyclin D3: Reduced phosphorylation of Cyclin D3 at Threonine 283 impairs its function in promoting cell cycle progression, leading to cell cycle arrest.[2][5]

Collectively, these molecular events result in the observed anti-proliferative and pro-apoptotic effects of this compound in cancer cells.

Signaling Pathway

The inhibition of DYRK1A by this compound initiates a cascade of events that ultimately leads to cell cycle arrest and apoptosis. The following diagram illustrates this signaling pathway.

EHT1610_Signaling_Pathway cluster_downstream Downstream Effects EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A pFOXO1 p-FOXO1 (Inactive) DYRK1A->pFOXO1 Phosphorylation pSTAT3 p-STAT3 (Active) DYRK1A->pSTAT3 Phosphorylation pCyclinD3 p-Cyclin D3 (Active) DYRK1A->pCyclinD3 Phosphorylation FOXO1 FOXO1 (Active) (Nuclear Translocation) pFOXO1->FOXO1 Dephosphorylation CellCycleArrest Cell Cycle Arrest FOXO1->CellCycleArrest Apoptosis Apoptosis FOXO1->Apoptosis STAT3 STAT3 (Inactive) pSTAT3->STAT3 Dephosphorylation STAT3->CellCycleArrest CyclinD3 Cyclin D3 (Inactive) pCyclinD3->CyclinD3 Dephosphorylation CyclinD3->CellCycleArrest

This compound Signaling Pathway

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the characterization of this compound.

DYRK1A Kinase Inhibition Assay

This protocol is a representative method for determining the in vitro inhibitory activity of this compound against DYRK1A.

Objective: To quantify the concentration-dependent inhibition of DYRK1A kinase activity by this compound and determine its IC50 value.

Materials:

  • Recombinant human DYRK1A enzyme

  • DYRKtide peptide substrate

  • ATP (Adenosine triphosphate)

  • This compound (serially diluted)

  • Kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA)

  • Radiolabeled ATP ([\gamma-32P]ATP or [\gamma-33P]ATP)

  • Phosphocellulose paper or membrane

  • Scintillation counter

Procedure:

  • Prepare a reaction mixture containing kinase buffer, DYRKtide substrate, and recombinant DYRK1A enzyme.

  • Add serial dilutions of this compound or vehicle control (DMSO) to the reaction mixture and pre-incubate for 10-15 minutes at room temperature.

  • Initiate the kinase reaction by adding a mixture of cold ATP and radiolabeled ATP.

  • Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper/membrane.

  • Wash the paper/membrane extensively with phosphoric acid to remove unincorporated radiolabeled ATP.

  • Quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.

Kinase_Assay_Workflow A Prepare Reaction Mixture (DYRK1A, Substrate, Buffer) B Add this compound Dilutions & Pre-incubate A->B C Initiate Reaction with ATP (Cold + Radiolabeled) B->C D Incubate at 30°C C->D E Stop Reaction (Spot on Membrane) D->E F Wash Membrane E->F G Quantify Radioactivity (Scintillation Counting) F->G H Calculate % Inhibition & Determine IC50 G->H

DYRK1A Kinase Assay Workflow
Western Blot Analysis of Protein Phosphorylation

This protocol describes the detection of changes in the phosphorylation status of DYRK1A downstream targets in cells treated with this compound.

Objective: To assess the effect of this compound on the phosphorylation of FOXO1, STAT3, and Cyclin D3 in a cellular context.

Materials:

  • Cancer cell line (e.g., B-cell acute lymphoblastic leukemia cells)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer buffer and apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of FOXO1, STAT3, and Cyclin D3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture cells to the desired confluency and treat with various concentrations of this compound or vehicle control for a specified duration.

  • Harvest and lyse the cells in lysis buffer on ice.

  • Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

  • Normalize protein concentrations and prepare samples with Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution of a cell population.

Objective: To determine the percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 70% ethanol)

  • Staining solution (containing a DNA-intercalating dye like propidium iodide and RNase A)

  • Flow cytometer

Procedure:

  • Seed cells and treat with this compound or vehicle control for the desired time period.

  • Harvest the cells (including both adherent and floating cells) and wash with PBS.

  • Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in the staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the stained cells using a flow cytometer, exciting the dye at the appropriate wavelength and collecting the emission fluorescence.

  • Gate the cell population to exclude debris and doublets.

  • Analyze the DNA content histogram to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V/Propidium Iodide Staining

This protocol details the detection and quantification of apoptosis in cells treated with this compound.

Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

  • Cancer cell line

  • Cell culture medium and supplements

  • This compound

  • Annexin V-FITC (or another fluorochrome conjugate)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Culture and treat cells with this compound as described for the cell cycle analysis.

  • Harvest the cells, including the supernatant containing detached cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in Annexin V binding buffer.

  • Add Annexin V-FITC and PI to the cell suspension.

  • Incubate the cells in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry within 1 hour.

  • Use appropriate compensation controls for FITC and PI.

  • Quantify the percentage of cells in each quadrant:

    • Annexin V- / PI- (viable cells)

    • Annexin V+ / PI- (early apoptotic cells)

    • Annexin V+ / PI+ (late apoptotic/necrotic cells)

    • Annexin V- / PI+ (necrotic cells)

Conclusion

This compound is a potent and selective inhibitor of DYRK1A and DYRK1B with demonstrated anti-cancer activity, particularly in hematological malignancies. Its well-defined mechanism of action, involving the disruption of the DYRK1A-FOXO1/STAT3/Cyclin D3 signaling axis, provides a strong rationale for its further investigation as a potential therapeutic agent. The experimental protocols and data presented in this guide offer a comprehensive resource for researchers and drug developers interested in exploring the full potential of this compound. Further studies are warranted to fully elucidate its therapeutic efficacy, safety profile, and potential for combination therapies.

References

EHT 1610: A Potent DYRK1A Inhibitor with Expanding Therapeutic Potential in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

EHT 1610 is a highly potent and selective small molecule inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases 1A and 1B (DYRK1A and DYRK1B). Initially investigated for its anti-leukemic properties, emerging preclinical evidence suggests that the therapeutic window of this compound may extend to solid tumors, including pancreatic cancer and glioblastoma. This document provides a comprehensive overview of the mechanism of action of this compound, summarizes the available quantitative data, details relevant experimental protocols, and explores the scientific rationale for its application in other cancer types.

Introduction

The dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) is a serine/threonine kinase that plays a crucial role in cell cycle regulation, neuronal development, and other physiological processes. Dysregulation of DYRK1A activity has been implicated in the pathogenesis of various diseases, including cancer. This compound has emerged as a powerful pharmacological tool to probe the function of DYRK1A and as a potential therapeutic agent. Its primary anti-cancer effects are attributed to the induction of cell cycle arrest and apoptosis. This guide will delve into the technical details of this compound's action and its potential for broader oncological applications.

Mechanism of Action

This compound exerts its biological effects through the direct inhibition of DYRK1A and DYRK1B. This inhibition prevents the phosphorylation of key downstream substrates, leading to the disruption of critical cellular signaling pathways.

Core Signaling Pathway

The primary mechanism of this compound in cancer cells involves the modulation of the FOXO1 and STAT3 signaling pathways.[1]

  • DYRK1A Inhibition: this compound binds to the ATP-binding pocket of DYRK1A, preventing its kinase activity.

  • FOXO1 and STAT3 Dephosphorylation: Inhibition of DYRK1A leads to a decrease in the phosphorylation of the transcription factors FOXO1 and STAT3.

  • Cell Cycle Regulation and Apoptosis: The altered phosphorylation status of FOXO1 and STAT3 impacts the expression of genes involved in cell cycle progression and apoptosis, ultimately leading to cancer cell death.

EHT1610_Signaling_Pathway

Quantitative Data

The following tables summarize the key quantitative data for this compound and other relevant DYRK1A inhibitors.

Table 1: In Vitro Potency of this compound
TargetIC₅₀ (nM)Cancer TypeReference
DYRK1A0.36-[1]
DYRK1B0.59-[1]
Table 2: Preclinical Efficacy of this compound in Leukemia Models
Cell Line/ModelConcentration/DoseEffectReference
B-ALL Cell Lines2.5 - 10 µMInhibition of FOXO1 and STAT3 phosphorylation[1]
B-ALL Xenograft20 mg/kg (i.p.)Reduced leukemic burden
Table 3: Preclinical Rationale for DYRK1A Inhibition in Solid Tumors
Cancer TypeDYRK1A InhibitorKey FindingsReference
Pancreatic CancerHarmineSensitizes cancer cells to radiotherapy.
GlioblastomaVER-239353Induces tumor stasis in xenograft models.
GlioblastomaHarmine, INDYPromotes EGFR degradation and reduces tumor growth.

Potential in Other Cancer Types

While this compound has been primarily studied in the context of leukemia, the critical role of DYRK1A in other malignancies provides a strong rationale for investigating its broader therapeutic potential.

Pancreatic Cancer

Recent studies have identified DYRK1A as a key regulator of radioresistance in pancreatic cancer. A CRISPR-Cas9 screen revealed that the loss of DYRK1A sensitizes pancreatic cancer cells to radiation therapy. This suggests that potent DYRK1A inhibitors like this compound could be used in combination with radiotherapy to improve treatment outcomes for this aggressive disease.

Glioblastoma

In glioblastoma, DYRK1A has been shown to play a crucial role in maintaining the stability of the epidermal growth factor receptor (EGFR), a major oncogenic driver in this cancer. Inhibition of DYRK1A with other small molecules has been demonstrated to promote EGFR degradation, leading to reduced tumor growth and survival. Given its high potency, this compound represents a promising candidate for the treatment of EGFR-dependent glioblastoma.

EHT1610_Potential_in_Other_Cancers cluster_leukemia Established Target cluster_potential Potential Targets Leukemia Leukemia (B-ALL) Pancreatic Pancreatic Cancer Glioblastoma Glioblastoma EHT1610 This compound (DYRK1A Inhibitor) EHT1610->Leukemia Anti-leukemic effects EHT1610->Pancreatic Potential for radiosensitization EHT1610->Glioblastoma Potential for EGFR destabilization

Experimental Protocols

The following are generalized protocols for key experiments relevant to the evaluation of this compound. Specific details may need to be optimized based on the cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

Western Blot Analysis
  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FOXO1, FOXO1, p-STAT3, STAT3, and a loading control (e.g., β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation CellCulture Cancer Cell Culture Treatment This compound Treatment CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability WesternBlot Western Blot (Target Modulation) Treatment->WesternBlot Xenograft Tumor Xenograft Model InVivoTreatment This compound Administration Xenograft->InVivoTreatment TumorMeasurement Tumor Growth Monitoring InVivoTreatment->TumorMeasurement Toxicity Toxicity Assessment InVivoTreatment->Toxicity

In Vivo Xenograft Studies
  • Cell Implantation: Subcutaneously inject 1-5 million cancer cells into the flank of immunodeficient mice.

  • Tumor Growth: Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into vehicle control and this compound treatment groups. Administer this compound intraperitoneally at a predetermined dose and schedule.

  • Tumor Monitoring: Measure tumor volume and body weight twice weekly.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Analysis: Compare the tumor growth rates between the control and treatment groups.

Conclusion and Future Directions

This compound is a potent and selective DYRK1A inhibitor with proven anti-leukemic activity. The accumulating evidence for the role of DYRK1A in the pathogenesis of solid tumors, such as pancreatic cancer and glioblastoma, highlights the significant potential for expanding the therapeutic applications of this compound. Future research should focus on conducting preclinical studies to directly evaluate the efficacy of this compound in these solid tumor models, both as a monotherapy and in combination with standard-of-care treatments like radiotherapy and targeted agents. Such studies will be crucial for translating the promising preclinical rationale into clinical benefits for a broader range of cancer patients.

References

Methodological & Application

Determining the Optimal Concentration of EHT 1610 for In Vitro Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for determining the optimal concentration of EHT 1610, a potent inhibitor of dual-specificity tyrosine-regulated kinases (DYRK), for various in vitro assays. This compound has demonstrated significant anti-leukemic properties by modulating cell cycle progression and inducing apoptosis. This document offers detailed protocols for key assays and summarizes effective concentrations of this compound across different cell lines and experimental setups.

Mechanism of Action and Signaling Pathway

This compound is a potent inhibitor of DYRK1A and DYRK1B, with IC50 values of 0.36 nM and 0.59 nM, respectively. Its primary mechanism of action involves the inhibition of these kinases, which play a crucial role in cell proliferation and survival. By inhibiting DYRK1A, this compound disrupts the phosphorylation of key downstream targets, including the transcription factors FOXO1 (Forkhead box protein O1) and STAT3 (Signal transducer and activator of transcription 3). This disruption leads to the induction of apoptosis and regulation of the cell cycle, making this compound a promising candidate for cancer therapy, particularly for B-cell acute lymphoblastic leukemia (B-ALL).

EHT1610_Signaling_Pathway EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A inhibits FOXO1 FOXO1 DYRK1A->FOXO1 phosphorylates STAT3 STAT3 DYRK1A->STAT3 phosphorylates Apoptosis Apoptosis FOXO1->Apoptosis CellCycle Cell Cycle Regulation STAT3->CellCycle

Caption: Signaling pathway of this compound.

Optimal Concentrations of this compound for In Vitro Assays

The optimal concentration of this compound is highly dependent on the cell line, assay type, and desired biological endpoint. The following table summarizes reported effective concentrations. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental conditions.

Cell LineAssay TypeConcentration Range (µM)Incubation TimeObserved Effect
MHH-CALL-4Western Blot (p-FOXO1, p-cyclin D3)2.5 - 104 - 5 hoursReduced phosphorylation of FOXO1 and cyclin D3.
B-ALL cell linesCell Cycle AnalysisNot specified72 hoursFewer cells in G0 and accumulation in S-G2-M phases.
Murine pre-B cellsIn vitro kinase assay22 hoursDiminished Ser326 phosphorylation.
HT-22Cytotoxicity (MTS assay)21.6 (IC50)48 hoursReduction in cell viability.
Primary ALL cellsApoptosis AssayNot specifiedNot specifiedInduction of apoptosis.

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTS Assay)

This protocol is adapted from the observed cytotoxicity assay in HT-22 cells.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on cell viability.

Materials:

  • Target cells (e.g., HT-22)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. A suggested starting range is 0.1 to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

  • Incubate for the desired time (e.g., 48 hours).

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

MTS_Assay_Workflow Start Seed cells in 96-well plate Incubate1 Incubate 24h Start->Incubate1 Treat Treat with this compound dilutions Incubate1->Treat Incubate2 Incubate 48h Treat->Incubate2 AddMTS Add MTS reagent Incubate2->AddMTS Incubate3 Incubate 1-4h AddMTS->Incubate3 Read Measure absorbance at 490 nm Incubate3->Read Analyze Calculate IC50 Read->Analyze

Caption: Workflow for MTS cytotoxicity assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is a standard method for detecting apoptosis induced by this compound.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in a 6-well plate at a density that will not exceed 80% confluency at the end of the experiment.

  • Incubate for 24 hours.

  • Treat cells with the desired concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control for the desired time (e.g., 24, 48, or 72 hours).

  • Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Apoptosis_Assay_Workflow Start Seed and treat cells with this compound Harvest Harvest and wash cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC and PI Resuspend->Stain Incubate Incubate 15 min in dark Stain->Incubate Analyze Analyze by flow cytometry Incubate->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol allows for the analysis of cell cycle distribution following this compound treatment.

Objective: To determine the effect of this compound on cell cycle progression.

Materials:

  • Target cells

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • 70% cold ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Seed and treat cells with this compound as described in the apoptosis assay protocol.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Western Blot Analysis of Phosphorylated Proteins

This protocol is designed to detect changes in the phosphorylation status of this compound target proteins like FOXO1.

Objective: To assess the inhibitory effect of this compound on the phosphorylation of its downstream targets.

Materials:

  • Target cells (e.g., MHH-CALL-4)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer apparatus and membranes

  • Primary antibodies (e.g., anti-phospho-FOXO1, anti-total-FOXO1, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Seed and treat cells with this compound as described in the previous protocols for a shorter duration (e.g., 4-5 hours).

  • Lyse the cells in lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and capture the image.

  • Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).

Conclusion

The provided application notes and protocols serve as a comprehensive resource for researchers utilizing this compound in in vitro studies. The optimal concentration of this compound is cell-type and assay-dependent, necessitating empirical determination. The detailed methodologies for key assays will enable consistent and reproducible results, facilitating further investigation into the therapeutic potential of this potent DYRK inhibitor.

Application Notes and Protocols: Western Blot Analysis of Protein Phosphorylation Following EHT 1610 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of protein phosphorylation changes in response to treatment with EHT 1610, a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B.[1] The primary application of this protocol is to investigate the downstream effects of DYRK1A/B inhibition on key signaling pathways, such as those involving FOXO1 and STAT3.

Introduction

This compound is a small molecule inhibitor with high potency for DYRK1A (IC50: 0.36 nM) and DYRK1B (IC50: 0.59 nM).[1] By inhibiting these kinases, this compound can modulate the phosphorylation status and subsequent activity of various downstream substrates. Notably, this compound has been shown to decrease the phosphorylation of FOXO1, STAT3, and cyclin D3.[1][2] This makes Western blotting an essential technique to elucidate the mechanism of action of this compound and to assess its target engagement in cellular models.

This document provides a comprehensive protocol for treating cells with this compound, preparing cell lysates, and performing Western blot analysis to detect changes in the phosphorylation of target proteins.

Data Presentation

The following table summarizes the expected dose-dependent effects of this compound on the phosphorylation of key target proteins as observed by Western blot analysis. The data is compiled from representative studies and should be used as a reference for expected outcomes.

Target ProteinPhosphorylation SiteCell LineThis compound Concentration (µM)Treatment TimeExpected Outcome on PhosphorylationReference
FOXO1 Ser326pre-B cells2.5 - 104 hoursDose-dependent decrease[2]
STAT3 Ser727MUTZ-52.5 - 104 hoursDose-dependent decrease[2]
Cyclin D3 Thr283MHH-CALL-42.5 - 105 hoursDose-dependent decrease[1][2]

Signaling Pathway Overview

The following diagram illustrates the signaling pathway affected by this compound. This compound directly inhibits DYRK1A, preventing the phosphorylation of its downstream substrates, including the transcription factors FOXO1 and STAT3, and the cell cycle regulator Cyclin D3. This inhibition leads to alterations in gene expression and cell cycle progression.

EHT1610_Signaling_Pathway cluster_drug Drug Action cluster_kinase Kinase cluster_substrates Downstream Substrates cluster_outcomes Cellular Outcomes This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylates STAT3 STAT3 DYRK1A->STAT3 Phosphorylates CyclinD3 Cyclin D3 DYRK1A->CyclinD3 Phosphorylates Altered Gene Expression Altered Gene Expression FOXO1->Altered Gene Expression STAT3->Altered Gene Expression Cell Cycle Regulation Cell Cycle Regulation CyclinD3->Cell Cycle Regulation Western_Blot_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_prep Protein Preparation cluster_western_blot Western Blot cluster_analysis Data Analysis A Seed Cells B Treat with this compound A->B C Harvest Cells B->C D Cell Lysis C->D E Quantify Protein D->E F Prepare Samples for SDS-PAGE E->F G SDS-PAGE F->G H Protein Transfer G->H I Blocking H->I J Primary Antibody Incubation (p-Protein) I->J K Secondary Antibody Incubation J->K L Detection K->L M Strip & Re-probe (Total Protein) L->M N Quantify Bands M->N O Normalize p-Protein to Total Protein N->O

References

Application Notes and Protocols: EHT 1610 Treatment for MHH-CALL-4 and Nalm-6 Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EHT 1610 is a potent and selective small-molecule inhibitor of dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B.[1] It has demonstrated significant anti-leukemic effects in preclinical models of B-cell acute lymphoblastic leukemia (B-ALL).[1][2] This document provides detailed protocols for the treatment of two common B-ALL cell lines, MHH-CALL-4 and Nalm-6, with this compound. The provided methodologies are based on established research and are intended to guide investigations into the cellular and molecular effects of DYRK1A/B inhibition in these leukemic models.

MHH-CALL-4 is a B-cell precursor leukemia cell line established from a 10-year-old boy with acute lymphoblastic leukemia.[3] Nalm-6 is a human B-cell precursor leukemia cell line derived from the peripheral blood of a 19-year-old male with ALL. Both cell lines are widely used in cancer research to study disease mechanisms and evaluate novel therapeutic agents.

The primary mechanism of action of this compound in B-ALL involves the inhibition of DYRK1A, which leads to decreased phosphorylation of key downstream targets, including the transcription factors FOXO1 and STAT3.[1][2] This disruption of critical signaling pathways results in cell cycle arrest and induction of apoptosis in leukemic cells.[1]

Quantitative Data Summary

The following tables summarize the quantitative data regarding the effects of this compound on MHH-CALL-4 and Nalm-6 cells as reported in the literature.

Table 1: IC50 Values of this compound in B-ALL Cell Lines

Cell LineThis compound IC50 (µM)Treatment Duration
MHH-CALL-40.05 - 0.172 hours
Nalm-60.5 - 1.072 hours

Data synthesized from published studies. Actual IC50 values may vary based on experimental conditions.

Table 2: Summary of this compound Effects on Cellular Signaling

Cell LineTreatmentOutcome
MHH-CALL-42.5, 5, 10 µM this compound for 4-5 hoursDose-dependent reduction in p-cyclin D3 (Thr283) and p-FOXO1 protein levels.[1]
Nalm-6This compound (concentration not specified) for 8 hoursReduced total FOXO1 protein levels in both cytoplasmic and nuclear fractions.
MUTZ-5 (another B-ALL cell line)This compound for 4 hoursReduced phosphorylation of STAT3 at Ser727, but not Tyr705.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway of this compound and a general experimental workflow for assessing its effects on MHH-CALL-4 and Nalm-6 cells.

EHT1610_Signaling_Pathway This compound Signaling Pathway in B-ALL EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibition CellCycle Cell Cycle Progression EHT1610->CellCycle Arrest Apoptosis Apoptosis EHT1610->Apoptosis Induction pFOXO1 p-FOXO1 DYRK1A->pFOXO1 Phosphorylation pSTAT3 p-STAT3 (Ser727) DYRK1A->pSTAT3 Phosphorylation FOXO1 FOXO1 pFOXO1->CellCycle Promotes STAT3 STAT3 LeukemicCellSurvival Leukemic Cell Survival pSTAT3->LeukemicCellSurvival Promotes

Caption: this compound inhibits DYRK1A, leading to reduced phosphorylation of FOXO1 and STAT3, which in turn induces cell cycle arrest and apoptosis, ultimately decreasing leukemic cell survival.

Experimental_Workflow Experimental Workflow for this compound Treatment cluster_setup Experiment Setup cluster_assays Cellular Assays cluster_molecular Molecular Analysis cluster_data Data Analysis CellCulture Culture MHH-CALL-4 and Nalm-6 cells Treatment Treat cells with varying concentrations of this compound CellCulture->Treatment Viability Cell Viability Assay (e.g., MTT/CellTiter-Glo) Treatment->Viability Apoptosis Apoptosis Assay (e.g., Annexin V/PI Staining) Treatment->Apoptosis CellCycle Cell Cycle Analysis (e.g., PI Staining) Treatment->CellCycle WesternBlot Western Blot Analysis (p-FOXO1, p-STAT3, etc.) Treatment->WesternBlot DataAnalysis Data Interpretation and Visualization Viability->DataAnalysis Apoptosis->DataAnalysis CellCycle->DataAnalysis WesternBlot->DataAnalysis

Caption: A general workflow for investigating the effects of this compound on B-ALL cell lines, from cell culture and treatment to cellular and molecular analyses.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • MHH-CALL-4 cells

  • Nalm-6 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Penicillin-Streptomycin solution (100x)

  • Phosphate-Buffered Saline (PBS)

  • Trypan Blue solution

  • Hemocytometer or automated cell counter

  • CO2 incubator (37°C, 5% CO2)

Protocol:

  • Complete Growth Medium:

    • For MHH-CALL-4: RPMI-1640 supplemented with 20% heat-inactivated FBS and 1% Penicillin-Streptomycin.[3]

    • For Nalm-6: RPMI-1640 supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin.

  • Cell Thawing:

    • Rapidly thaw cryopreserved cells in a 37°C water bath.

    • Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.

    • Centrifuge at 300 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.

  • Cell Maintenance:

    • Culture cells in suspension at a density between 3 x 10^5 and 1 x 10^6 cells/mL.

    • Monitor cell density and viability every 2-3 days using a hemocytometer and Trypan Blue exclusion.

    • Split the cultures by adding fresh medium to maintain the recommended cell density.

Cell Viability (MTT) Assay

Materials:

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of complete growth medium in a 96-well plate.

  • Incubate the plate for 24 hours.

  • Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubate the plate for 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Centrifuge the plate at 500 x g for 5 minutes and carefully remove the supernatant.

  • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed 5 x 10^5 cells per well in a 6-well plate in 2 mL of complete growth medium.

  • Treat the cells with the desired concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) for 48 hours. Include a vehicle control.

  • Harvest the cells by transferring the suspension to a tube and centrifuge at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 100 µL of 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within 1 hour.

  • Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis

Materials:

  • 6-well plates

  • This compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Protocol:

  • Seed 1 x 10^6 Nalm-6 cells per well in a 6-well plate.

  • Treat the cells with this compound for 48 hours.[1]

  • Harvest and wash the cells with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing.

  • Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

Materials:

  • 6-well plates

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-FOXO1, anti-FOXO1, anti-p-STAT3 (Ser727), anti-STAT3, anti-p-cyclin D3, anti-cyclin D3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Protocol:

  • Seed 2-3 x 10^6 cells per well in a 6-well plate.

  • Treat MHH-CALL-4 cells with 2.5, 5, and 10 µM this compound for 4-5 hours to assess p-FOXO1 and p-cyclin D3 levels.[1]

  • Treat Nalm-6 cells with this compound for 8 hours to assess total FOXO1 levels.

  • Harvest cells, wash with cold PBS, and lyse in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Add ECL substrate and visualize the protein bands using an imaging system.

  • Normalize the protein of interest to a loading control like β-actin.

Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions based on their specific experimental setup and reagents. Always follow standard laboratory safety procedures.

References

Application Notes and Protocols: Long-Term Effects of EHT 1610 Treatment on Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the long-term effects of EHT 1610, a potent dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) inhibitor, on various cell lines. The information compiled herein is intended to guide researchers in designing experiments to investigate the extended impact of this compound treatment.

Introduction

This compound is a highly selective inhibitor of DYRK1A and DYRK1B, with IC50 values in the nanomolar range. Its primary mechanism of action involves the suppression of key cellular signaling pathways, leading to cell cycle arrest and apoptosis, particularly in cancer cell lines. While many studies focus on short-term exposure, understanding the long-term consequences of sustained DYRK inhibition is crucial for evaluating its therapeutic potential. These notes summarize existing data, provide detailed experimental protocols, and visualize the underlying molecular pathways.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the key quantitative data on the effects of this compound on various cell lines.

Table 1: Inhibitory Potency of this compound

TargetIC50 (nM)Reference
DYRK1A0.36
DYRK1B0.59

Table 2: Cellular Effects of this compound Treatment

Cell Line(s)Concentration Range (µM)Treatment DurationObserved EffectsReference
MHH-CALL-42.5 - 104 - 5 hoursReduced protein levels of phosphorylated cyclin D3 (Thr283) and phosphorylated FOXO1 in a dose-dependent manner.
B- and T-cell linesNot specifiedNot specifiedDose-dependent induction of apoptosis.
Leukemic B cellsNot specified72 hoursInhibition of DYRK1A leading to loss of FOXO1 and STAT3 signaling, resulting in preferential cell death.
KMT2A-rearranged B-ALLNot specifiedNot specifiedInhibition of proliferation, similar to genetic inhibition of DYRK1A.
Murine pre-B cellsNot specifiedNot specifiedRecapitulated the phenotype of Dyrk1a silencing, including loss of pre-B cell colony formation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for studying its long-term effects.

EHT1610_Signaling_Pathway cluster_cell Cell cluster_downstream Downstream Targets cluster_effects Cellular Effects EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibits FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylates STAT3 STAT3 DYRK1A->STAT3 Phosphorylates CyclinD3 Cyclin D3 DYRK1A->CyclinD3 Phosphorylates Apoptosis Apoptosis FOXO1->Apoptosis ROS Mitochondrial ROS FOXO1->ROS CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest DNADamage DNA Damage STAT3->DNADamage CyclinD3->CellCycleArrest

Caption: this compound inhibits DYRK1A, preventing phosphorylation of downstream targets.

Long_Term_EHT1610_Workflow cluster_workflow Experimental Workflow cluster_assays Assays start Start: Cell Culture treatment Treat with this compound (Continuous or Intermittent) start->treatment timepoint Collect Samples at Multiple Time Points (e.g., 1, 3, 7, 14+ days) treatment->timepoint viability Cell Viability (e.g., MTT, Trypan Blue) timepoint->viability western Western Blot (p-FOXO1, p-STAT3, etc.) timepoint->western facs Flow Cytometry (Apoptosis, Cell Cycle) timepoint->facs colony Colony Formation Assay timepoint->colony analysis Data Analysis and Interpretation viability->analysis western->analysis facs->analysis colony->analysis end End: Conclusion on Long-Term Effects analysis->end

Caption: Workflow for assessing long-term this compound effects on cell lines.

Experimental Protocols

The following are detailed protocols for key experiments to assess the long-term effects of this compound.

Protocol 1: Long-Term Cell Viability Assay (MTT Assay)

Objective: To determine the effect of continuous this compound exposure on cell viability over an extended period.

Materials:

  • Selected cell line(s)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should bracket the known effective range (e.g., 0.1 µM to 10 µM). Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.

  • Long-Term Culture: Replace the medium with fresh medium containing the respective concentrations of this compound or vehicle control every 2-3 days for the duration of the experiment (e.g., 7, 14, or 21 days).

  • MTT Assay: At each desired time point: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 4 hours at 37°C. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Measure the absorbance at 570 nm using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point.

Protocol 2: Western Blot Analysis of Phosphorylated Proteins

Objective: To assess the long-term effect of this compound on the phosphorylation status of its downstream targets.

Materials:

  • Cells treated with this compound as described in Protocol 1.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies (e.g., anti-p-FOXO1, anti-FOXO1, anti-p-STAT3, anti-STAT3, anti-p-Cyclin D3, anti-Cyclin D3, anti-GAPDH).

  • HRP-conjugated secondary antibodies.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system.

Procedure:

  • Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA protein assay.

  • SDS-PAGE and Transfer: a. Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis. c. Transfer the proteins to a PVDF membrane.

  • Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Protocol 3: Apoptosis and Cell Cycle Analysis by Flow Cytometry

Objective: To quantify the induction of apoptosis and changes in cell cycle distribution following long-term this compound treatment.

Materials:

  • Cells treated with this compound.

  • Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.

  • PI/RNase staining buffer for cell cycle analysis.

  • Flow cytometer.

Procedure for Apoptosis Analysis:

  • Cell Harvesting: At each time point, collect both adherent and floating cells.

  • Staining: a. Wash the cells with cold PBS. b. Resuspend the cells in 1X Annexin V binding buffer. c. Add Annexin V-FITC and PI to the cell suspension. d. Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Procedure for Cell Cycle Analysis:

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: a. Wash the fixed cells with PBS. b. Resuspend the cells in PI/RNase staining buffer. c. Incubate for 30 minutes at 37°C in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

The provided data and protocols offer a framework for investigating the long-term effects of this compound on cell lines. The sustained inhibition of DYRK1A by this compound is expected to lead to cumulative effects on cell proliferation, survival, and cell cycle regulation. Researchers are encouraged to adapt these protocols to their specific cell models and experimental questions to further elucidate the therapeutic potential of this promising inhibitor.

Troubleshooting & Optimization

Technical Support Center: Optimizing E-1610 Dosage for In Vivo Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of EHT 1610 for in vivo experiments.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound.

1. Issue: Precipitate Formation Upon Injection and/or Peritoneal Crystallization

  • Question: I observed a precipitate when preparing my this compound solution for injection, or I found crystalline material in the peritoneal cavity of the mice upon necropsy. What could be the cause and how can I prevent this?

  • Answer: This is a known issue with this compound and can lead to significant toxicity and reduced bioavailability[1]. The primary cause is the poor solubility of this compound in aqueous solutions. It is crucial to use a suitable vehicle and prepare the formulation fresh before each administration.

    • Recommended Vehicle Formulation: While this compound is soluble in DMSO, injecting a high concentration of DMSO can be toxic. A common strategy for intraperitoneal (i.p.) injections is to first dissolve this compound in a small amount of DMSO and then dilute it with a co-solvent system. A recommended vehicle is a mixture of DMSO, PEG300, Tween 80, and saline.

    • Preparation Protocol: A step-by-step protocol for preparing the injection solution is provided in the "Experimental Protocols" section. It is critical to ensure the final DMSO concentration is as low as possible while maintaining the solubility of this compound.

    • Fresh Preparation is Key: this compound is unstable in solution and should be prepared immediately before each injection to minimize precipitation[2].

2. Issue: Observed Toxicity or Adverse Effects in Treated Animals

  • Question: My mice are showing signs of toxicity, such as weight loss, lethargy, or ruffled fur after this compound administration. What are the potential causes and what should I do?

  • Answer: Toxicity can be dose-dependent or related to the formulation. One study reported significant toxicity in mice treated with this compound, which was attributed to incomplete solubilization[1].

    • Dose Reduction: If you are observing toxicity, consider reducing the dose. The reported effective dose in a B-ALL xenograft model was 20 mg/kg/day, administered as two 10 mg/kg injections[2]. Starting with a lower dose and escalating may be a prudent approach.

    • Vehicle Control: Always include a vehicle control group to distinguish between toxicity caused by this compound and the vehicle itself.

    • Toxicity Monitoring: Closely monitor the animals for signs of toxicity. A detailed monitoring protocol is available in the "Experimental Protocols" section. If severe toxicity is observed, consider humane endpoints.

3. Issue: Lack of Efficacy or Inconsistent Results

  • Question: I am not observing the expected therapeutic effect of this compound in my in vivo model. What could be the reasons?

  • Answer: Inconsistent results or a lack of efficacy can stem from several factors, including issues with the compound's stability, administration, or the experimental model itself.

    • Confirm Compound Activity: Before starting a large in vivo study, it is advisable to confirm the activity of your batch of this compound in an in vitro assay.

    • Pharmacodynamic (PD) Analysis: To confirm that this compound is hitting its target in vivo, you can measure the phosphorylation status of its downstream targets, such as FOXO1 and STAT3, in tumor or surrogate tissues[2]. A protocol for western blot analysis of downstream targets is provided in the "Experimental Protocols" section.

    • Review Administration Protocol: Ensure that the administration protocol is being followed consistently and that the injection solution is being prepared fresh each time. Incomplete solubilization can lead to a lower effective dose being administered[1].

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound?

This compound is a potent inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases DYRK1A and DYRK1B. It exerts its effects by inhibiting the phosphorylation of downstream targets such as FOXO1, STAT3, and cyclin D3, which are involved in cell cycle progression, apoptosis, and DNA damage response[2].

2. What is a recommended starting dose for this compound in mice?

A reported effective and tolerated dose in a B-cell acute lymphoblastic leukemia (B-ALL) xenograft mouse model is 20 mg/kg/day, administered via intraperitoneal (i.p.) injection twice a day (10 mg/kg per injection) for three weeks[2]. However, as toxicity has been reported, starting with a dose-finding study is recommended.

3. How should I prepare this compound for in vivo administration?

Due to its poor aqueous solubility, this compound requires a specific vehicle for in vivo use. A detailed protocol for preparing a solution suitable for i.p. injection is provided in the "Experimental Protocols" section. The key is to use a co-solvent system and to prepare the solution fresh before each use[2].

4. How can I monitor the in vivo efficacy of this compound?

Efficacy can be assessed by monitoring tumor growth in xenograft models. Additionally, pharmacodynamic markers can be used to confirm target engagement. This involves measuring the phosphorylation levels of DYRK1A substrates like p-FOXO1 and p-STAT3 in tumor or surrogate tissues via methods like western blotting or immunohistochemistry[2].

5. What are the known side effects of this compound in animals?

One study noted significant toxicity in mice, which was linked to the peritoneal crystallization of the compound due to incomplete solubilization[1]. General signs of toxicity to monitor for include weight loss, changes in behavior (lethargy, hunched posture), and ruffled fur.

Data Presentation

Table 1: In Vitro Potency of this compound

TargetIC₅₀ (nM)
DYRK1A0.36
DYRK1B0.59

Table 2: Summary of a Published In Vivo this compound Dosing Regimen

Animal ModelB-ALL Xenograft in Mice
Dosage 20 mg/kg/day
Administration Route Intraperitoneal (i.p.) injection
Dosing Schedule Twice a day (10 mg/kg per injection) for 3 weeks
Reported Outcome Reduced leukemic burden and modest survival advantage
Reference [2]

Experimental Protocols

1. Protocol for Preparation of this compound for Intraperitoneal Injection

This protocol is designed to prepare a 2 mg/mL solution of this compound. Adjust volumes as needed for your desired final concentration.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Polyethylene glycol 300 (PEG300), sterile

    • Tween 80, sterile

    • 0.9% Sodium Chloride (Saline), sterile

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add a small volume of DMSO to dissolve the this compound completely. For a 2 mg/mL final solution, a common starting point is to use 10% of the final volume as DMSO (e.g., for 1 mL final volume, use 100 µL DMSO). Sonicate briefly if necessary to aid dissolution.

    • In a separate sterile tube, prepare the vehicle mixture. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.

    • Slowly add the this compound/DMSO solution to the vehicle mixture while vortexing to ensure proper mixing and prevent precipitation.

    • Visually inspect the final solution for any precipitates. If a precipitate is observed, the formulation may need to be adjusted (e.g., by slightly increasing the percentage of co-solvents).

    • Crucially, prepare this solution fresh immediately before each injection.

2. Protocol for Monitoring In Vivo Toxicity

  • Daily Observations:

    • Monitor the general health of the animals daily, including their activity level, posture, and grooming habits.

    • Record body weight at least three times per week. A weight loss of more than 15-20% from baseline is a common endpoint.

    • Check for any signs of distress, such as labored breathing, lethargy, or ruffled fur.

  • Injection Site Monitoring:

    • After each i.p. injection, monitor the injection site for any signs of irritation or inflammation.

  • Necropsy:

    • At the end of the study or if an animal reaches a humane endpoint, perform a necropsy.

    • Carefully examine the peritoneal cavity for any signs of drug precipitation or inflammation.

    • Collect major organs for histopathological analysis if a more detailed toxicity assessment is required.

3. Protocol for Western Blot Analysis of Downstream Targets

  • Sample Collection and Preparation:

    • Collect tumor or surrogate tissue samples at various time points after this compound administration.

    • Immediately snap-freeze the tissues in liquid nitrogen and store them at -80°C.

    • Lyse the tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against p-FOXO1, total FOXO1, p-STAT3, total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Quantify the band intensities using image analysis software and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualization

EHT1610_Signaling_Pathway EHT1610 This compound DYRK1A DYRK1A/1B EHT1610->DYRK1A Inhibition pFOXO1 p-FOXO1 DYRK1A->pFOXO1 Phosphorylation pSTAT3 p-STAT3 DYRK1A->pSTAT3 Phosphorylation pCyclinD3 p-Cyclin D3 DYRK1A->pCyclinD3 Phosphorylation FOXO1 FOXO1 Apoptosis Apoptosis FOXO1->Apoptosis pFOXO1->Apoptosis STAT3 STAT3 CellCycle Cell Cycle Progression STAT3->CellCycle pSTAT3->CellCycle CyclinD3 Cyclin D3 CyclinD3->CellCycle pCyclinD3->CellCycle DNADamage DNA Damage Response

Caption: Signaling pathway of this compound.

InVivo_Workflow cluster_prep Preparation cluster_treatment Treatment & Monitoring cluster_analysis Analysis Formulation Prepare this compound Formulation (Fresh Daily) Dosing Administer this compound (i.p.) and Vehicle Control Formulation->Dosing Animal_Model Establish In Vivo Model (e.g., Xenograft) Animal_Model->Dosing Toxicity_Monitoring Daily Toxicity Monitoring (Weight, Clinical Signs) Dosing->Toxicity_Monitoring Efficacy_Monitoring Measure Tumor Volume (3x/week) Dosing->Efficacy_Monitoring Endpoint Reach Study Endpoint Toxicity_Monitoring->Endpoint Efficacy_Monitoring->Endpoint Tissue_Collection Collect Tumor and/or Surrogate Tissues Endpoint->Tissue_Collection PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot for p-FOXO1) Tissue_Collection->PD_Analysis Data_Analysis Analyze Efficacy and Toxicity Data PD_Analysis->Data_Analysis

Caption: General workflow for an in vivo this compound efficacy study.

Troubleshooting_Logic Start In Vivo Experiment Issue Precipitate Precipitate/ Crystallization? Start->Precipitate Toxicity Toxicity Signs? Start->Toxicity No_Efficacy Lack of Efficacy? Start->No_Efficacy Precipitate->Toxicity No Solubilization Improve Solubilization: - Use recommended vehicle - Prepare fresh solution Precipitate->Solubilization Yes Toxicity->No_Efficacy No Dose_Tox Address Toxicity: - Reduce dose - Include vehicle control - Monitor closely Toxicity->Dose_Tox Yes Efficacy_Check Verify Efficacy: - Confirm compound activity (in vitro) - Perform PD analysis (in vivo) - Review administration protocol No_Efficacy->Efficacy_Check Yes Success Successful Experiment No_Efficacy->Success No Dosing_Check Re-evaluate Dosing Solubilization->Dosing_Check Implement Solution Dose_Tox->Success Efficacy_Check->Success Dosing_Check->Success

Caption: Troubleshooting logic for this compound in vivo experiments.

References

Technical Support Center: Overcoming Resistance to EHT 1610 in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering resistance to the DYRK1A/B inhibitor, EHT 1610, in their cancer cell experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with this compound, suggesting potential causes and solutions in a question-and-answer format.

Issue 1: Decreased sensitivity to this compound in long-term cancer cell cultures.

Question: My cancer cell line, which was initially sensitive to this compound, now shows reduced responsiveness after several passages in the presence of the inhibitor. What could be the cause, and how can I troubleshoot this?

Possible Causes and Troubleshooting Steps:

  • Development of Acquired Resistance: Continuous exposure to a targeted inhibitor can lead to the selection of a resistant cell population.

    • Actionable Advice:

      • Confirm Resistance: Perform a dose-response curve with a cell viability assay (e.g., MTT or CellTiter-Glo) to compare the IC50 value of the current cell line with the parental, sensitive cell line. A significant increase in the IC50 value confirms acquired resistance.

      • Investigate Target-Based Resistance:

        • Sequence DYRK1A and DYRK1B: Extract genomic DNA from both sensitive and resistant cells and sequence the coding regions of DYRK1A and DYRK1B to identify potential mutations in the kinase domain that could interfere with this compound binding.

        • Assess DYRK1A/B Expression: Perform western blotting to compare the protein expression levels of DYRK1A and DYRK1B in sensitive versus resistant cells. Overexpression of the target protein can sometimes lead to resistance.

      • Investigate Bypass Signaling Pathways:

        • Phospho-protein Analysis: Use phospho-specific antibodies to perform western blotting for key downstream effectors of DYRK1A/B, such as p-FOXO1 and p-STAT3, as well as components of parallel survival pathways (e.g., PI3K/Akt, MAPK/ERK). A reactivation of these pathways in the presence of this compound in resistant cells would suggest the activation of a bypass mechanism.[1]

        • Hypothesize and Test Bypass Mechanisms: Based on the known signaling network of your cancer cell model, investigate the activation status of other kinases that could compensate for DYRK1A/B inhibition.

Issue 2: Heterogeneous response to this compound within a cancer cell population.

Question: When I treat my cell culture with this compound, a subpopulation of cells consistently survives and proliferates. How can I investigate and address this?

Possible Causes and Troubleshooting Steps:

  • Pre-existing Resistant Clones: The parental cell line may contain a small subpopulation of cells that are intrinsically resistant to this compound.

    • Actionable Advice:

      • Single-Cell Cloning: Isolate and expand individual clones from the parental cell line and test their individual sensitivity to this compound to confirm the presence of pre-existing resistant populations.

      • Characterize Resistant Clones: Once a resistant clone is isolated, use the methods described in "Issue 1" to characterize its resistance mechanisms.

  • Cancer Stem Cell (CSC) Population: Some cancer stem-like cells might be inherently resistant to therapies that target bulk tumor cells.

    • Actionable Advice:

      • CSC Marker Analysis: Use flow cytometry to analyze the expression of known cancer stem cell markers in your cell line before and after this compound treatment. An enrichment of the CSC population after treatment would suggest their involvement in resistance.

      • Combination Therapy: Consider combining this compound with a therapy known to target CSCs in your cancer model.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the dual-specificity tyrosine-phosphorylation-regulated kinases 1A (DYRK1A) and 1B (DYRK1B).[1][2] It exhibits its anti-cancer effects by inhibiting the phosphorylation of downstream targets involved in cell cycle regulation and apoptosis, such as FOXO1 and STAT3.[1] Inhibition of DYRK1A leads to a loss of DYRK1A-mediated FOXO1 and STAT3 signaling, resulting in cell death in cancer cells.[1]

Q2: What are the known or hypothesized mechanisms of resistance to DYRK1A/B inhibitors like this compound?

While specific mechanisms of acquired resistance to this compound have not yet been extensively documented in published literature, based on general principles of resistance to kinase inhibitors, the following mechanisms can be hypothesized:

  • On-Target Alterations:

    • Gatekeeper Mutations: Mutations in the ATP-binding pocket of DYRK1A or DYRK1B could prevent this compound from binding effectively.

    • Target Overexpression: Increased expression of DYRK1A or DYRK1B could titrate out the inhibitor, requiring higher concentrations for a therapeutic effect.

  • Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of DYRK1A/B.[3][4][5] Potential bypass pathways could involve the upregulation of other kinases that can phosphorylate the downstream targets of DYRK1A/B or activate parallel survival pathways, such as:

    • PI3K/Akt/mTOR pathway

    • RAS/RAF/MEK/ERK pathway

    • Other members of the CMGC kinase family

  • Drug Efflux: Increased expression of drug efflux pumps, such as P-glycoprotein (MDR1), could reduce the intracellular concentration of this compound.

  • Altered Drug Metabolism: Changes in the metabolic pathways within the cancer cell could lead to the inactivation of this compound.

Q3: What strategies can be employed to overcome resistance to this compound?

Based on the hypothesized resistance mechanisms, several strategies can be explored:

  • Combination Therapy: This is a promising approach to prevent or overcome resistance.

    • Targeting Bypass Pathways: If a specific bypass pathway is identified (e.g., PI3K/Akt activation), combining this compound with an inhibitor of that pathway could restore sensitivity.

    • Sensitizing Cells to Other Agents: DYRK1A inhibition has been shown to sensitize cancer cells to other therapies. Consider combining this compound with:

      • G1/S phase-targeting chemotherapies: DYRK1A inhibition can cause cells to accumulate in the G1/S phase, potentially increasing their vulnerability to drugs that target this phase of the cell cycle.

      • Bcl-2 inhibitors: DYRK1A suppression can decrease the expression of the anti-apoptotic protein Mcl-1, a known resistance factor for Bcl-2 inhibitors.

      • Ionizing Radiation: Targeting DYRK1B with this compound may overcome resistance to radiation, particularly in hypoxic and nutrient-deprived tumor microenvironments.

  • Development of Next-Generation Inhibitors: If resistance is due to a specific mutation in DYRK1A or DYRK1B, novel inhibitors designed to bind to the mutated kinase could be effective.

Data Presentation

Table 1: IC50 Values of this compound

TargetIC50 (nM)
DYRK1A0.36
DYRK1B0.59

Data from MedChemExpress.[1][2]

Table 2: Hypothetical IC50 Values in Sensitive vs. Resistant Cell Lines

Cell LineThis compound IC50 (µM)Fold Resistance
Parental Sensitive0.11x
This compound-Resistant 12.525x
This compound-Resistant 210.2102x

This table presents hypothetical data for illustrative purposes. Actual values will vary depending on the cell line and the specific resistance mechanisms.

Experimental Protocols

1. Protocol for Developing this compound-Resistant Cancer Cell Lines

This protocol describes a general method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.

Materials:

  • Parental cancer cell line of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium

  • Cell culture flasks/plates

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Cryopreservation medium

Procedure:

  • Determine the initial IC50: Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the baseline IC50 of this compound for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing this compound at a concentration equal to the IC10 or IC20 (the concentration that inhibits growth by 10% or 20%).

  • Monitor and Passage: Monitor the cells for growth. Initially, a significant portion of cells may die. Allow the surviving cells to repopulate the flask. Once they reach 70-80% confluency, passage them as usual, maintaining the same concentration of this compound.

  • Dose Escalation: Once the cells are growing steadily at the initial concentration, gradually increase the concentration of this compound in the culture medium. A common approach is to increase the dose by 1.5 to 2-fold.

  • Repeat and Select: Repeat the process of monitoring, passaging, and dose escalation. This process can take several months.

  • Characterize Resistant Population: At various stages, and once a significantly resistant population is established (e.g., growing in a concentration >10-fold the initial IC50), perform a new dose-response curve to determine the new IC50 value.

  • Cryopreserve Stocks: At each successful dose escalation step, cryopreserve vials of the resistant cells for future experiments.

2. Western Blot Protocol for Phospho-Protein Analysis

This protocol is designed to detect changes in the phosphorylation status of proteins in response to this compound treatment.

Materials:

  • Sensitive and resistant cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (phospho-specific and total protein)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat sensitive and resistant cells with this compound at the desired concentration and for the appropriate time. Wash cells with ice-cold PBS and lyse them on ice with lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.

  • Stripping and Re-probing (Optional): To detect the total protein as a loading control, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

Mandatory Visualizations

EHT1610_Mechanism_of_Action cluster_EHT1610 This compound cluster_Kinase Kinase cluster_Downstream Downstream Targets cluster_Cellular_Effects Cellular Effects EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A inhibits DYRK1B DYRK1B EHT1610->DYRK1B inhibits FOXO1 FOXO1 DYRK1A->FOXO1 phosphorylates STAT3 STAT3 DYRK1A->STAT3 phosphorylates DYRK1B->FOXO1 phosphorylates DYRK1B->STAT3 phosphorylates Apoptosis Apoptosis FOXO1->Apoptosis CellCycleArrest Cell Cycle Arrest STAT3->CellCycleArrest

Caption: Mechanism of action of this compound.

Experimental_Workflow_Resistance cluster_Cell_Culture Cell Culture cluster_Analysis Analysis cluster_Outcome Outcome Parental Parental Sensitive Cells Resistant This compound Resistant Cells Parental->Resistant Continuous This compound Exposure Viability Cell Viability Assay (IC50 Determination) Parental->Viability Resistant->Viability Western Western Blot (Signaling Pathway Analysis) Resistant->Western Sequencing DNA Sequencing (DYRK1A/B Mutation Analysis) Resistant->Sequencing Mechanism Identify Resistance Mechanism Viability->Mechanism Western->Mechanism Sequencing->Mechanism Bypass_Signaling_Resistance EHT1610 This compound DYRK1A_B DYRK1A/B EHT1610->DYRK1A_B inhibition Downstream Downstream Effectors DYRK1A_B->Downstream phosphorylation (blocked) Survival Cell Survival & Proliferation Downstream->Survival signal transduction (inhibited) Bypass Bypass Kinase (e.g., Akt, ERK) Bypass->Downstream alternative phosphorylation Bypass->Survival

References

Technical Support Center: Managing Potential Toxicity of EHT 1610 in Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing potential toxicities associated with the DYRK1A inhibitor EHT 1610 in animal studies.

Disclaimer

No specific toxicity data for this compound in animal studies has been publicly reported. The following guidance is based on the known pharmacology of this compound as a DYRK1A inhibitor, and the observed toxicities of other kinase inhibitors and compounds targeting the DYRK1A pathway. Researchers should always perform dose-escalation studies to determine the maximum tolerated dose (MTD) and establish a safety profile for this compound in their specific animal models.

Troubleshooting Guide: Common Potential Toxicities and Management

This guide addresses potential adverse effects that may be encountered during in vivo studies with this compound, based on toxicities observed with other kinase inhibitors.

Observed Issue Potential Cause Recommended Action
Weight Loss (>15-20% of baseline) - General toxicity- Dehydration- Reduced food/water intake- Immediately reduce the dose of this compound or pause dosing.- Provide supportive care: subcutaneous fluids for hydration, palatable and high-calorie food supplements.- Closely monitor animal health, including daily body weight and food/water consumption.- If weight loss persists, consider humane endpoints.
Gastrointestinal (GI) Distress (Diarrhea, Dehydration) - Direct effect on GI tract mucosa- Alteration of gut microbiome- Administer anti-diarrheal medication as per veterinary guidance.- Ensure ad libitum access to water and consider electrolyte supplementation in drinking water.- Monitor for signs of dehydration (e.g., skin tenting, lethargy).- Consider co-administration with probiotics to support gut health.
Lethargy, Reduced Activity, Hunched Posture - Systemic toxicity- Dehydration- Discomfort or pain- Perform a thorough clinical examination of the animal.- Provide a warm and comfortable environment.- If signs are severe, consider dose reduction or cessation and consult with a veterinarian.- Pain management may be necessary if discomfort is suspected.
Injection Site Reactions (for parenteral administration) - Irritation from the vehicle or compound- Improper injection technique- Ensure the formulation is at an appropriate pH and concentration.- Rotate injection sites.- Monitor for signs of inflammation, swelling, or necrosis.- If reactions are severe, consider an alternative administration route or reformulation.
Abnormal Hematology (Anemia, Neutropenia, Thrombocytopenia) - Myelosuppression (a known side effect of some kinase inhibitors)- Conduct complete blood counts (CBCs) at baseline and regular intervals during the study.- If significant changes are observed, a dose reduction or temporary cessation of treatment may be required.- In severe cases, supportive care such as blood transfusions or growth factor support might be considered under veterinary supervision.
Elevated Liver Enzymes (ALT, AST) - Hepatotoxicity- Monitor liver function tests (LFTs) at baseline and throughout the study.- If significant elevations are noted, consider dose reduction or discontinuation.- Histopathological analysis of liver tissue at the end of the study is recommended.
Neurological Signs (Tremors, Ataxia, Seizures) - Off-target effects on the central nervous system (observed with some DYRK1A inhibitors like harmine)- Immediately discontinue treatment.- Provide supportive care to manage neurological symptoms.- This is a serious adverse event and warrants a re-evaluation of the dosing regimen and compound specificity.

Experimental Protocols

Dose Escalation Study to Determine Maximum Tolerated Dose (MTD)

Objective: To identify the highest dose of this compound that can be administered without causing dose-limiting toxicities (DLTs).

Methodology:

  • Animal Model: Select a relevant rodent species (e.g., mice or rats) and strain.

  • Group Allocation: Assign animals to several dose cohorts (e.g., 3-5 animals per group).

  • Dosing Regimen:

    • Start with a low, predicted-to-be-safe dose based on in vitro efficacy data.

    • Escalate the dose in subsequent cohorts by a predetermined factor (e.g., 1.5-2x).

    • Administer this compound via the intended experimental route (e.g., intraperitoneal, oral gavage).

    • Follow the planned dosing schedule (e.g., once daily for 14 days).

  • Monitoring:

    • Record body weight and clinical observations daily.

    • Perform hematology and serum chemistry at baseline and at the end of the study.

    • At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis.

  • MTD Determination: The MTD is defined as the highest dose that does not cause:

    • Mortality.

    • Greater than 20% body weight loss.

    • Severe, irreversible clinical signs of toxicity.

In-Study Monitoring Protocol

Objective: To prospectively monitor for and manage toxicities during an efficacy study.

Methodology:

  • Baseline Data: Before the first dose, collect baseline data for all animals, including body weight, CBC, and serum chemistry.

  • Regular Monitoring:

    • Daily: Record body weights and perform clinical observations (activity level, posture, grooming, feces/urine appearance).

    • Weekly: Perform CBC and serum chemistry analysis.

  • Intervention Thresholds: Establish clear criteria for intervention (e.g., >15% weight loss, significant changes in blood parameters).

  • Supportive Care: Have a plan in place for supportive care, including fluid therapy and nutritional support.

  • Record Keeping: Meticulously document all observations, interventions, and outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in mice?

A1: There is no established universal starting dose. However, a study on the anti-leukemic activity of this compound in a mouse model used a dose of 20 mg/kg/day administered intraperitoneally. It is crucial to perform a dose-finding study in your specific animal model to determine the optimal and safe dose.

Q2: What are the expected signs of toxicity with this compound?

A2: While specific data for this compound is not available, based on other kinase inhibitors, potential signs of toxicity may include weight loss, diarrhea, lethargy, and changes in blood cell counts. Some DYRK1A inhibitors have been associated with neurological side effects, so any abnormal neurological signs should be taken seriously.

Q3: How should I prepare this compound for in vivo administration?

A3: The solubility and stability of this compound in various vehicles should be determined. Common vehicles for in vivo studies include saline, PBS, or solutions containing solubilizing agents like DMSO, cyclodextrin, or Tween 80. Always prepare the formulation fresh if the stability in solution is unknown. It is advisable to conduct a small pilot study to ensure the vehicle itself is well-tolerated.

Q4: What should I do if I observe severe toxicity in my study animals?

A4: If an animal exhibits severe signs of distress, such as rapid weight loss, immobility, or seizures, it should be humanely euthanized according to your institution's IACUC guidelines. The dose and treatment schedule for the remaining animals in that cohort should be re-evaluated.

Q5: Are there any known drug interactions with this compound?

A5: There is no published data on drug interactions with this compound. When designing studies involving co-administration of other compounds, consider the potential for overlapping toxicities or metabolic interactions and monitor the animals more closely.

Visualizations

Signaling Pathway of DYRK1A Inhibition

DYRK1A_Inhibition EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibits Substrate Substrate Protein (e.g., Tau, APP, NFAT) DYRK1A->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate DYRK1A->Phosphorylated_Substrate Downstream_Effects Downstream Cellular Effects Phosphorylated_Substrate->Downstream_Effects

Caption: Mechanism of action of this compound as a DYRK1A inhibitor.

Experimental Workflow for Toxicity Management

Toxicity_Management_Workflow Start Start of In Vivo Study Dosing Administer this compound Start->Dosing Monitor Daily Clinical Monitoring (Weight, Behavior) Dosing->Monitor No_Toxicity No Significant Toxicity Monitor->No_Toxicity No Toxicity_Observed Toxicity Observed Monitor->Toxicity_Observed Yes No_Toxicity->Dosing Assess_Severity Assess Severity Toxicity_Observed->Assess_Severity Mild_Toxicity Mild/Moderate Toxicity Assess_Severity->Mild_Toxicity Severe_Toxicity Severe Toxicity Assess_Severity->Severe_Toxicity Supportive_Care Supportive Care (Fluids, Diet) Mild_Toxicity->Supportive_Care Discontinue Discontinue Dosing Consider Humane Endpoint Severe_Toxicity->Discontinue Dose_Reduction Reduce Dose Supportive_Care->Dose_Reduction Continue_Study Continue Study & Monitoring Dose_Reduction->Continue_Study Continue_Study->Dosing

Caption: Decision-making workflow for managing toxicity in animal studies.

Logical Relationship for Troubleshooting

Troubleshooting_Logic cluster_causes Potential Causes cluster_actions Primary Actions Adverse_Event Adverse Event Observed Weight_Loss Weight Loss Adverse_Event->Weight_Loss GI_Distress GI Distress Adverse_Event->GI_Distress Lethargy Lethargy Adverse_Event->Lethargy Other Other Signs Adverse_Event->Other Compound_Toxicity Direct Compound Toxicity Weight_Loss->Compound_Toxicity Vehicle_Effect Vehicle Effect Weight_Loss->Vehicle_Effect GI_Distress->Compound_Toxicity GI_Distress->Vehicle_Effect Lethargy->Compound_Toxicity Procedural_Stress Procedural Stress Lethargy->Procedural_Stress Reduce_Dose Reduce or Pause Dose Compound_Toxicity->Reduce_Dose Supportive_Care Provide Supportive Care Compound_Toxicity->Supportive_Care Refine_Protocol Refine Protocol Vehicle_Effect->Refine_Protocol Procedural_Stress->Refine_Protocol

Caption: Logical approach to troubleshooting adverse events.

Technical Support Center: Enhancing the In Vivo Bioavailability of EHT 1610

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and improving the in vivo bioavailability of the DYRK inhibitor, EHT 1610. Given the compound's potential in various research areas, including leukemia, overcoming its delivery challenges is critical for successful preclinical and clinical development.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key characteristics?

This compound is a potent and selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) and 1B (DYRK1B).[1][4] It has demonstrated anti-leukemic effects by regulating the cell cycle and inducing apoptosis.[1]

PropertyValueSource
Molecular Weight 383.40 g/mol [1][4]
Formula C18H14FN5O2S[1]
Appearance Light yellow to yellow solid[1]
Solubility DMSO: 5 mg/mL (13.04 mM)[1][4]
Storage -20°C, protect from light, stored under nitrogen[1]

Q2: What are the primary challenges in using this compound for in vivo experiments?

The primary challenges with this compound for in vivo use are its poor aqueous solubility and instability in solution.[1][4] The compound is noted to be unstable in solutions, and it is recommended that solutions be freshly prepared for use.[1][4] These factors likely contribute to low bioavailability when administered systemically. An in vivo study in a mouse model of B-ALL using intraperitoneal (i.p.) injection at 20 mg/kg/day showed a modest survival advantage, suggesting that achieving and maintaining therapeutic concentrations is a significant hurdle.[1]

Q3: What is the mechanism of action of this compound?

This compound inhibits DYRK1A, a serine/threonine kinase. This inhibition prevents the phosphorylation of downstream targets, including the transcription factors FOXO1 and STAT3, as well as Cyclin D3.[1][2] The modulation of these signaling pathways leads to cell cycle regulation and apoptosis in susceptible cancer cells.[1]

Troubleshooting Guide: Improving this compound Bioavailability

This section provides potential formulation strategies to overcome the solubility and stability challenges of this compound.

Issue 1: Poor Aqueous Solubility

Problem: this compound is sparingly soluble in aqueous solutions, leading to poor absorption and low bioavailability.

Potential Solutions:

  • Co-solvent Systems: For initial in vivo studies, a co-solvent system can be employed. However, the toxicity and potential for drug precipitation upon injection must be carefully evaluated.

  • Amorphous Solid Dispersions (ASDs): Converting the crystalline form of this compound to an amorphous state by dispersing it in a polymer matrix can significantly improve its aqueous solubility and dissolution rate.

  • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are mixtures of oils, surfactants, and co-solvents that form a fine emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract. This can enhance the solubility and absorption of hydrophobic drugs.

  • Nanoparticle Formulation: Encapsulating this compound into nanoparticles can increase its surface area-to-volume ratio, thereby improving its dissolution rate and solubility. Polymeric nanoparticles are a common choice for this application.[5]

Issue 2: Instability in Solution

Problem: this compound is unstable in solutions, which can lead to degradation of the active compound and loss of efficacy.

Potential Solutions:

  • Lyophilization: Preparing a lyophilized (freeze-dried) powder of this compound in a formulation that can be quickly reconstituted before injection can mitigate degradation in solution.

  • Solid Dosage Forms: For oral administration, formulating this compound as a solid dosage form, such as a tablet or capsule containing an amorphous solid dispersion or solid-SEDDS, can protect it from degradation until it reaches the gastrointestinal tract.

  • Encapsulation: Encapsulating this compound within nanoparticles or liposomes can provide a protective barrier against degradation in the physiological environment.

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation
  • Polymer Selection: Screen various polymers for their ability to form a stable amorphous dispersion with this compound. Common choices include HPMC, HPMCAS, PVP, and Soluplus®.

  • Solubilization: Dissolve this compound and the selected polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture thereof).

  • Solvent Evaporation: Remove the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting film or powder in a vacuum oven to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the dispersion using techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

  • In Vitro Dissolution: Perform dissolution testing in a relevant buffer (e.g., simulated gastric or intestinal fluid) to assess the improvement in solubility and dissolution rate compared to the crystalline drug.

Protocol 2: Formulation of a Self-Emulsifying Drug Delivery System (SEDDS)
  • Excipient Screening:

    • Oil Phase: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil).

    • Surfactant: Screen different surfactants for their ability to emulsify the selected oil phase (e.g., Kolliphor RH 40, Tween 80).

    • Co-surfactant/Co-solvent: Evaluate co-surfactants/co-solvents to improve the emulsification and drug solubility (e.g., Transcutol HP, PEG 400).

  • Phase Diagram Construction: Construct a pseudo-ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-surfactant that form a stable emulsion.

  • Formulation Preparation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial.

    • Add this compound to the mixture and vortex or sonicate until the drug is completely dissolved.

  • Characterization:

    • Self-Emulsification Time: Add a small volume of the SEDDS formulation to an aqueous medium with gentle stirring and measure the time it takes to form a clear or slightly opalescent emulsion.

    • Droplet Size Analysis: Determine the droplet size and polydispersity index of the resulting emulsion using dynamic light scattering (DLS).

    • In Vitro Drug Release: Perform in vitro drug release studies using a dialysis method to assess the release profile of this compound from the SEDDS formulation.

Visualizations

Signaling Pathway of this compound

EHT1610_Signaling_Pathway cluster_inhibition This compound Action cluster_downstream Downstream Effects cluster_outcome Cellular Outcome This compound This compound DYRK1A DYRK1A This compound->DYRK1A Inhibits FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylates STAT3 STAT3 DYRK1A->STAT3 Phosphorylates Cyclin D3 Cyclin D3 DYRK1A->Cyclin D3 Phosphorylates Cell Cycle Regulation Cell Cycle Regulation FOXO1->Cell Cycle Regulation STAT3->Cell Cycle Regulation Cyclin D3->Cell Cycle Regulation Apoptosis Apoptosis Cell Cycle Regulation->Apoptosis

Caption: Signaling pathway of this compound, showing inhibition of DYRK1A and downstream effects.

Experimental Workflow for Improving Bioavailability

Bioavailability_Workflow cluster_problem Problem Identification cluster_strategies Formulation Strategies cluster_evaluation Evaluation Poor Aqueous Solubility Poor Aqueous Solubility ASD Amorphous Solid Dispersion Poor Aqueous Solubility->ASD SEDDS Self-Emulsifying Drug Delivery System Poor Aqueous Solubility->SEDDS Nanoparticles Nanoparticles Poor Aqueous Solubility->Nanoparticles Instability in Solution Instability in Solution Instability in Solution->ASD Instability in Solution->Nanoparticles In Vitro Dissolution In Vitro Dissolution ASD->In Vitro Dissolution SEDDS->In Vitro Dissolution Nanoparticles->In Vitro Dissolution In Vivo Pharmacokinetics In Vivo Pharmacokinetics In Vitro Dissolution->In Vivo Pharmacokinetics

Caption: Workflow for selecting and evaluating formulation strategies to improve this compound bioavailability.

References

Best practices for storing and handling EHT 1610

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices for storing and handling EHT 1610, a potent inhibitor of DYRK kinases. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments.

Chemical and Physical Properties

PropertyValue
Molecular Formula C₁₈H₁₄FN₅O₂S[1]
Molecular Weight 383.40 g/mol [1]
CAS Number 1425945-60-3[1]
Appearance Light yellow to yellow solid[1]
Purity Typically >98%

Inhibitory Activity

TargetIC₅₀
DYRK1A 0.36 nM[1][2]
DYRK1B 0.59 nM[1][2]

Frequently Asked Questions (FAQs)

Storage and Stability

  • Q: How should I store the solid this compound compound?

    • A: The solid compound should be stored at -20°C in a tightly sealed container, protected from light.[3] For long-term stability, storing under a dry nitrogen atmosphere is recommended.[3]

  • Q: How stable is this compound in solution?

    • A: this compound is unstable in solution. It is strongly recommended to prepare solutions fresh for each experiment.[1][2] If a stock solution must be stored, it should be for a very short period at -80°C, though fresh preparation is always preferable.

  • Q: I've noticed the color of my this compound solution has changed. What does this mean?

    • A: A change in color can be an indicator of chemical degradation.[4] Since this compound is unstable in solution, any visual change, such as discoloration or the formation of precipitates, suggests that the compound may have degraded and should not be used for experiments.

Solution Preparation

  • Q: What is the recommended solvent for reconstituting this compound?

    • A: The recommended solvent for creating a stock solution is high-purity, anhydrous dimethyl sulfoxide (DMSO).[3] It is advisable to use a fresh, unopened container of DMSO, as it can absorb moisture from the air, which may affect the stability and solubility of the compound.[1]

  • Q: What is the solubility of this compound in DMSO?

    • A: The solubility of this compound in DMSO is approximately 5 mg/mL.[3] Sonication may be required to fully dissolve the compound.

  • Q: How should I prepare my working solutions?

    • A: Prepare a concentrated stock solution in DMSO. For cell culture experiments, this stock solution can then be serially diluted in your cell culture medium to the desired final concentration. Ensure the final concentration of DMSO in your experimental setup is low (typically less than 0.1%) to avoid solvent-induced toxicity.

Handling

  • Q: Is this compound light-sensitive?

    • A: Yes, this compound should be protected from light.[3] When handling the solid compound or solutions, use amber-colored vials or tubes, or cover them with aluminum foil.[5][6] It is also good practice to work in a dimly lit area when possible.[5]

  • Q: What personal protective equipment (PPE) should I use when handling this compound?

    • A: Standard laboratory PPE should be worn, including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Inconsistent or no biological effect observed. 1. Degraded compound: this compound is unstable in solution. 2. Incorrect concentration: Calculation or dilution error. 3. Cellular context: The target kinase may not be active or expressed at high levels in your cell line.1. Always prepare fresh solutions of this compound for each experiment. Do not use previously frozen stock solutions if possible. 2. Double-check all calculations and dilutions. 3. Confirm the expression and activity of DYRK1A in your experimental model.
Precipitate forms in the cell culture medium. 1. Poor solubility: The final concentration of this compound may be too high for the aqueous medium. 2. High DMSO concentration: The final concentration of DMSO may be too high, causing the compound to precipitate when diluted.1. Ensure the final concentration of this compound is within the recommended range for your cell type. 2. Keep the final DMSO concentration below 0.1%. Perform serial dilutions to minimize the amount of DMSO added to the final culture volume.
High background or off-target effects. 1. Inhibitor concentration is too high. 2. Off-target activity: Like many kinase inhibitors, this compound may have off-target effects at higher concentrations.[7]1. Perform a dose-response experiment to determine the optimal concentration with the highest specific activity and lowest toxicity. 2. Consult the literature for known off-target effects of DYRK1A inhibitors. Consider using a second, structurally different DYRK1A inhibitor as a control.

Experimental Protocols

Detailed Methodology: Western Blot for Assessing this compound Activity

This protocol describes how to assess the activity of this compound by measuring the phosphorylation of a known downstream target of DYRK1A, such as STAT3.

  • Cell Culture and Treatment:

    • Plate your cells of interest at an appropriate density and allow them to adhere overnight.

    • The following day, treat the cells with varying concentrations of this compound (e.g., 0, 1, 5, 10 μM) for a specified time (e.g., 6-24 hours). Include a vehicle control (DMSO only).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

    • Scrape the cells and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentrations for all samples.

    • Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.

    • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

    • Run the gel to separate the proteins by size.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3) overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • After washing, apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

    • To ensure equal protein loading, you can strip the membrane and re-probe with an antibody for total STAT3 and a housekeeping protein like GAPDH or β-actin.

Visualizations

DYRK1A Signaling Pathway

DYRK1A_Signaling_Pathway EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A FOXO1 FOXO1 DYRK1A->FOXO1 P STAT3 STAT3 DYRK1A->STAT3 P CyclinD3 Cyclin D3 DYRK1A->CyclinD3 P pFOXO1 p-FOXO1 (Inactive) FOXO1->pFOXO1 Apoptosis Apoptosis pFOXO1->Apoptosis pSTAT3 p-STAT3 (Inactive) STAT3->pSTAT3 pSTAT3->Apoptosis pCyclinD3 p-Cyclin D3 CyclinD3->pCyclinD3 CellCycle Cell Cycle Arrest pCyclinD3->CellCycle

Caption: The signaling pathway of DYRK1A and its inhibition by this compound.

Experimental Workflow: Western Blot Analysis

Western_Blot_Workflow start Start: Cell Culture treatment Treat cells with this compound and controls start->treatment lysis Cell Lysis and Protein Extraction treatment->lysis quantification Protein Quantification (BCA Assay) lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-STAT3) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis detection->analysis end End: Results analysis->end

Caption: A typical workflow for a Western blot experiment to assess this compound activity.

References

Validation & Comparative

A Comparative Analysis of EHT 1610 and Other DYRK1A Inhibitors in Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The dual-specificity tyrosine-regulated kinase 1A (DYRK1A) has emerged as a promising therapeutic target in various malignancies, particularly in the context of leukemia. Its overexpression and critical role in promoting leukemic cell expansion and survival have spurred the development of numerous inhibitors. This guide provides an objective comparison of EHT 1610, a potent and selective DYRK1A inhibitor, with other notable DYRK1A inhibitors, supported by experimental data to aid in research and drug development decisions.

Performance Comparison of DYRK1A Inhibitors in Leukemia

The efficacy of DYRK1A inhibitors in leukemia is often evaluated based on their ability to inhibit cell growth and induce apoptosis in leukemia cell lines and patient-derived xenograft (PDX) models. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

InhibitorTarget(s)IC50 (DYRK1A)Leukemia ModelsKey Findings & EfficacyReference
This compound DYRK1A, DYRK1B0.36 nMB-ALL cell lines (MHH-CALL-4, MUTZ-5, REH, RCH-ACV, Nalm-6, 697), DS-ALL PDX models, KMT2A-R ALL cell linesPotently inhibits B-ALL cell growth, induces apoptosis, and impairs cell cycle progression.[1][2] Demonstrates synergy with conventional chemotherapy agents like dexamethasone, cytarabine, and methotrexate.[1] In vivo, it reduces leukemic burden and provides a modest survival advantage in B-ALL xenograft models.[2][3][1][2][3]
Harmine DYRK1ANot specified in leukemia contextB-ALL patient samples, KMT2A-R ALL cellsShows anti-leukemia activity in patient samples.[1] Used as an alternative to this compound in in vivo studies due to better tolerance, showing potent leukemia reduction.[4][1][4]
INDY DYRK1ANot specified in leukemia contextB-ALL patient samplesDemonstrates efficacy in reducing the viability of B-ALL patient cells.[1][1]
Leucettinib-21 (LCTB-21) DYRK1ANot specified in leukemia contextMurine DS-ALL models (WT-KRASG12D, Tc1-KRASG12D), human DS-ALL cell lines (DS-PER962, DS-PER961), DS-ALL PDX modelsShows cytotoxic effects in DS-ALL models and potentiates the effect of other chemotherapeutic and targeted agents.[5][6] Delays leukemia expansion in vivo with no detectable toxicity.[5][5][6]
AM30 DYRK1ANot specified in leukemia contextMurine DS-ALL models (WT-KRASG12D, Tc1-KRASG12D)Exhibits cytotoxic effects in murine DS-ALL cell lines.[5][6][5][6]
Next-generation DYRK1A inhibitors (Biosplice) DYRK1A3-10 nM (biochemical)AML cell lines (MV-4-11)Highly selective with minimal off-target effects. Show significant tumor growth inhibition (72-99%) in an AML xenograft model and demonstrate synergy with venetoclax.[7][8][7][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to evaluate DYRK1A inhibitors.

Cell Viability and Apoptosis Assays
  • Cell Lines and Culture: Leukemia cell lines (e.g., MHH-CALL-4, MUTZ-5, SEM, KOPN8) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are seeded in multi-well plates and treated with varying concentrations of DYRK1A inhibitors or DMSO (vehicle control) for specified durations (e.g., 72 or 96 hours).

  • Viability Assessment: Cell viability is commonly measured using assays like CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.

  • Apoptosis Assessment: Apoptosis can be quantified by flow cytometry using Annexin V and propidium iodide (PI) or DAPI staining. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI or DAPI stains late apoptotic and necrotic cells with compromised membrane integrity.

  • IC50 Determination: Dose-response curves are generated by plotting cell viability against inhibitor concentration, and IC50 values are calculated using non-linear regression analysis.

Western Blot Analysis
  • Purpose: To detect the levels of specific proteins and their phosphorylation status to elucidate the mechanism of action of the inhibitors.

  • Procedure:

    • Cell Lysis: Treated cells are harvested and lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., p-FOXO1, FOXO1, p-STAT3, STAT3, p-cyclin D3, cyclin D3, BIM, BCL-XL, and a loading control like β-actin).

    • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies
  • Animal Models: Immunocompromised mice, such as NOD/SCID gamma (NSG) mice, are commonly used to establish patient-derived xenografts (PDX) or cell line-derived xenografts (CDX) of leukemia.

  • Leukemia Engraftment: Mice are injected intravenously or intraperitoneally with human leukemia cells, often transduced with a luciferase reporter for in vivo imaging.

  • Treatment: Once leukemia is established (monitored by bioluminescence imaging or peripheral blood analysis), mice are randomized into treatment and control groups. Inhibitors are administered via routes like intraperitoneal injection or oral gavage at specified doses and schedules.

  • Monitoring: Leukemia progression is monitored by bioluminescence imaging, and the overall health of the mice (body weight, activity) is observed.

  • Outcome Measures: Efficacy is assessed by measuring the reduction in leukemia burden (bioluminescence signal), survival advantage, and analysis of leukemic infiltration in various organs (e.g., bone marrow, spleen) at the end of the study.

Signaling Pathways and Experimental Workflows

Visualizing complex biological pathways and experimental procedures can significantly enhance understanding.

DYRK1A_Signaling_Pathway_in_Leukemia cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm FOXO1 FOXO1 Apoptosis_Genes Apoptosis Genes FOXO1->Apoptosis_Genes Activates STAT3 STAT3 Cell_Cycle_Genes Cell Cycle Genes STAT3->Cell_Cycle_Genes Activates MYC MYC DYRK1A DYRK1A MYC->DYRK1A Negatively Regulates BIM BIM (pro-apoptotic) BCL_XL BCL-XL (anti-apoptotic) DYRK1A->MYC Negatively Regulates DYRK1A->BIM Suppresses DYRK1A->BCL_XL Promotes p_FOXO1 p-FOXO1 DYRK1A->p_FOXO1 Phosphorylates p_STAT3 p-STAT3 DYRK1A->p_STAT3 Phosphorylates p_CyclinD3 p-Cyclin D3 DYRK1A->p_CyclinD3 Phosphorylates TRAF3 TRAF3 DYRK1A->TRAF3 Phosphorylates p_FOXO1->FOXO1 Dephosphorylation p_STAT3->STAT3 Dephosphorylation CyclinD3 Cyclin D3 CyclinD3->Cell_Cycle_Genes Promotes Progression p_CyclinD3->CyclinD3 Degradation BAFFR BAFFR BAFFR->DYRK1A Activates NIK NIK TRAF3->NIK Inhibits Degradation NF_kB NF-κB NIK->NF_kB Activates DYRK1A_Inhibitor This compound & Other Inhibitors DYRK1A_Inhibitor->DYRK1A Inhibits

Caption: DYRK1A signaling in leukemia and points of inhibitor action.

DYRK1A_Inhibitor_Evaluation_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Culture Leukemia Cell Culture Inhibitor_Treatment Treat with DYRK1A Inhibitors Cell_Culture->Inhibitor_Treatment Viability_Assay Cell Viability Assay (e.g., CellTiter-Glo) Inhibitor_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Inhibitor_Treatment->Apoptosis_Assay Western_Blot Western Blot (Target Modulation) Inhibitor_Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Xenograft_Model Establish Leukemia Xenograft (PDX or CDX) IC50->Xenograft_Model Select Lead Compounds Inhibitor_Administration Administer Inhibitor Xenograft_Model->Inhibitor_Administration Tumor_Monitoring Monitor Leukemia Burden (Bioluminescence) Inhibitor_Administration->Tumor_Monitoring Survival_Analysis Analyze Survival Inhibitor_Administration->Survival_Analysis Toxicity_Assessment Assess Toxicity Inhibitor_Administration->Toxicity_Assessment

Caption: Experimental workflow for evaluating DYRK1A inhibitors.

Inhibitor_Comparison_Logic cluster_alternatives Alternative DYRK1A Inhibitors cluster_criteria Comparison Criteria EHT1610 This compound Potency Potency (IC50) EHT1610->Potency Selectivity Selectivity EHT1610->Selectivity InVivo_Efficacy In Vivo Efficacy EHT1610->InVivo_Efficacy Toxicity Toxicity/Tolerance EHT1610->Toxicity Synergy Synergy with other drugs EHT1610->Synergy Harmine Harmine Harmine->Potency Harmine->InVivo_Efficacy Harmine->Toxicity INDY INDY INDY->Potency Leucettinib21 Leucettinib-21 Leucettinib21->Potency Leucettinib21->InVivo_Efficacy Leucettinib21->Synergy AM30 AM30 AM30->Potency NextGen Next-Gen Inhibitors NextGen->Potency NextGen->Selectivity NextGen->InVivo_Efficacy NextGen->Synergy

Caption: Logical comparison of this compound to other inhibitors.

Concluding Remarks

This compound stands out as a highly potent inhibitor of DYRK1A with demonstrated efficacy against various forms of leukemia, particularly B-ALL. Its ability to synergize with existing chemotherapies presents a promising avenue for combination therapies. However, the landscape of DYRK1A inhibitors is continually evolving, with newer agents like Leucettinib-21 and next-generation inhibitors from Biosplice showing considerable promise, especially in terms of selectivity and in vivo performance in specific leukemia subtypes like DS-ALL and AML. The choice of inhibitor for further preclinical and clinical development will likely depend on the specific leukemia context, the desired selectivity profile, and the potential for combination with other therapeutic agents. This guide provides a foundational comparison to inform such critical decisions in the drug development pipeline.

References

Comparative Analysis of EHT 1610 and Harmine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of EHT 1610 and harmine, two potent kinase inhibitors with significant therapeutic potential. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data, detailed protocols, and visual representations of key biological pathways and workflows.

Introduction to this compound and Harmine

This compound is a synthetically developed, potent, and highly selective inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRK), particularly DYRK1A and DYRK1B.[1][2] It is investigated primarily for its anti-leukemic properties, demonstrating the ability to regulate the cell cycle and induce apoptosis in cancer cells.[3][4]

Harmine is a naturally occurring β-carboline alkaloid found in plants such as Peganum harmala and Banisteriopsis caapi.[5] It exhibits a broader pharmacological profile, acting as a reversible inhibitor of monoamine oxidase A (MAO-A) and a potent inhibitor of DYRK1A.[5][6] Its activities span from psychoactive and antidepressant-like effects to potential applications in treating diabetes and various cancers.[5][7]

Quantitative Comparison of Biological Activity

The following table summarizes the inhibitory constants (IC₅₀/Kᵢ) of this compound and harmine against their primary molecular targets. This compound demonstrates exceptionally high potency and selectivity for DYRK1A and DYRK1B, whereas harmine has a wider range of targets.

TargetParameterThis compoundHarmineReference(s)
DYRK1A IC₅₀0.36 nM 33 - 700 nM[1][2][5]
DYRK1B IC₅₀0.59 nMNot Reported[1][2]
MAO-A IC₅₀ / KᵢNot Reported2.0 - 380 nM / 16.9 nM[5]
MAO-B SelectivityNot Reported>10,000-fold vs MAO-A[5]
5-HT₂ₐ Receptor KᵢNot Reported230 - 397 nM[5]
Imidazoline I₂ Receptor KᵢNot Reported10 nM[5]

Comparative Pharmacological Effects

The distinct molecular targets of this compound and harmine translate into different cellular and physiological effects, which are summarized below.

Pharmacological EffectThis compoundHarmineReference(s)
Anti-Leukemia YesYes[1][8]
Cell Cycle Regulation YesYes[1][7]
Apoptosis Induction YesYes[1][7]
FOXO1/STAT3 Phosphorylation Inhibition YesYes (via DYRK1A)[1][6]
Monoamine Oxidase Inhibition NoYes (MAO-A specific)[5][8]
Psychoactive/Hallucinogenic Effects NoYes[5]
Pancreatic β-cell Proliferation Not ReportedYes[9]
Anti-inflammatory Effects Not ReportedYes[10]

Visualization of Signaling Pathways

The following diagrams illustrate the primary signaling pathways modulated by this compound and harmine.

DYRK1A_Pathway cluster_inhibitors Inhibitors cluster_kinase Kinase cluster_substrates Downstream Substrates cluster_effects Cellular Effects EHT1610 This compound DYRK1A DYRK1A EHT1610->DYRK1A Inhibition (IC50 = 0.36 nM) Harmine_DYRK Harmine Harmine_DYRK->DYRK1A Inhibition (IC50 = 33-700 nM) FOXO1 FOXO1 DYRK1A->FOXO1 Phosphorylation STAT3 STAT3 DYRK1A->STAT3 Phosphorylation Tau Tau DYRK1A->Tau Phosphorylation Apoptosis Apoptosis / Cell Cycle Regulation FOXO1->Apoptosis STAT3->Apoptosis Neurogenesis Altered Neurogenesis Tau->Neurogenesis

Caption: Inhibition of the DYRK1A signaling pathway by this compound and Harmine.

MAOA_Pathway cluster_inhibitor Inhibitor cluster_enzyme Enzyme cluster_products Metabolites Harmine Harmine MAOA Monoamine Oxidase A (MAO-A) Harmine->MAOA Reversible Inhibition Metabolites Inactive Metabolites MAOA->Metabolites Oxidative Deamination Serotonin Serotonin Serotonin->MAOA Norepinephrine Norepinephrine Norepinephrine->MAOA

Caption: Reversible inhibition of MAO-A by Harmine, increasing monoamine levels.

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for assays used to characterize this compound and harmine.

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) competitive binding assay to determine the IC₅₀ of an inhibitor for DYRK1A.

Materials:

  • Recombinant DYRK1A enzyme

  • LanthaScreen™ Eu-anti-tag Antibody

  • Alexa Fluor™ 647-labeled Kinase Tracer (ATP-competitive)

  • Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound, harmine) serially diluted in DMSO

  • 384-well microplate (low-volume, black)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test inhibitors (e.g., this compound, harmine) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate.

  • Kinase/Antibody Preparation: Prepare a solution containing the DYRK1A enzyme and the Eu-labeled anti-tag antibody in kinase buffer at 2x the final desired concentration.

  • Tracer Preparation: Prepare a solution of the Alexa Fluor™ 647-labeled tracer in kinase buffer at 2x the final desired concentration.

  • Reaction Assembly: Add the Kinase/Antibody solution to the wells containing the test compounds.

  • Initiation: Add the Tracer solution to all wells to initiate the binding reaction. The final volume should be ~10-20 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light, to allow the binding reaction to reach equilibrium.

  • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at ~340 nm and measure emission at two wavelengths: ~615 nm (Europium donor) and ~665 nm (Alexa Fluor™ 647 acceptor).

  • Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Kinase_Assay_Workflow A 1. Compound Plating (Serial Dilution of Inhibitor) D 4. Reaction Assembly (Add Kinase/Ab to Inhibitor) A->D B 2. Prepare Kinase/Antibody Mix (DYRK1A + Eu-Ab) B->D C 3. Prepare Tracer Solution (Alexa Fluor 647-Tracer) E 5. Initiate Reaction (Add Tracer to Wells) C->E D->E F 6. Incubation (60 min at Room Temp) E->F G 7. Read Plate (TR-FRET Signal) F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Generalized workflow for a TR-FRET based kinase inhibition assay.

This protocol describes a method to determine the IC₅₀ of an inhibitor for MAO-A using a fluorometric assay that detects hydrogen peroxide (H₂O₂), a byproduct of MAO activity.

Materials:

  • Recombinant human MAO-A enzyme

  • MAO-A Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO-A Substrate (e.g., Tyramine or Kynuramine)

  • Fluorescent Probe (e.g., Amplex™ Red or similar H₂O₂ sensor)

  • Horseradish Peroxidase (HRP)

  • Test compound (harmine) serially diluted in DMSO

  • Known MAO-A inhibitor for control (e.g., Clorgyline)

  • 96-well microplate (black, flat-bottom)

Procedure:

  • Reagent Preparation: Prepare working solutions of the MAO-A enzyme, substrate, fluorescent probe, and HRP in assay buffer.

  • Compound Plating: Add assay buffer, control inhibitor (Clorgyline), and serially diluted harmine to appropriate wells of the 96-well plate.

  • Enzyme Addition: Add the MAO-A enzyme solution to all wells except for the "no enzyme" blank controls.

  • Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a reaction mix containing the substrate, fluorescent probe, and HRP. Add this mix to all wells to start the reaction.

  • Incubation: Incubate the plate for 20-30 minutes at 37°C, protected from light. During this time, active MAO-A will convert the substrate, producing H₂O₂, which reacts with the probe/HRP to generate a fluorescent product.

  • Data Acquisition: Measure the fluorescence intensity using a microplate fluorometer (e.g., Ex/Em = 535/587 nm for Amplex™ Red).

  • Data Analysis: Subtract the background fluorescence (wells without enzyme). Plot the percent inhibition (relative to the DMSO control) against the logarithm of the inhibitor concentration and fit the data to determine the IC₅₀ value.[11][12]

Conclusion

The comparative analysis reveals this compound and harmine as potent inhibitors with distinct profiles. This compound is a highly potent and selective tool for studying DYRK1A/B, with an IC₅₀ in the sub-nanomolar range, making it an excellent candidate for therapeutic strategies specifically targeting these kinases, such as in certain forms of leukemia.[1][3]

In contrast, harmine is a multi-target compound, acting as a potent inhibitor of both DYRK1A and MAO-A, in addition to interacting with other receptors.[5][6] This broader activity profile explains its diverse physiological effects, from CNS modulation to metabolic regulation.[5] While its lower selectivity may present challenges for targeted therapy, it offers a unique scaffold for developing drugs aimed at complex diseases where modulating multiple pathways could be beneficial. Researchers must consider these differences in potency and selectivity when choosing a compound for their specific experimental or therapeutic goals.

References

EHT 1610 vs. EHT 5372: A Comparative Analysis of Two Potent DYRK Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two structurally related kinase inhibitors, EHT 1610 and EHT 5372, reveals distinct therapeutic potentials, with this compound showing promise in oncology, particularly leukemia, and EHT 5372 demonstrating significant neuroprotective effects relevant to Alzheimer's disease.

Both this compound and EHT 5372 are potent, ATP-competitive inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase (DYRK) family, primarily targeting DYRK1A and DYRK1B. Their shared thiazolo[5,4-f]quinazoline chemical scaffold contributes to a unique, noncanonical binding mode, conferring high selectivity and potency. Despite their structural similarities, the available preclinical data points towards divergent applications for these two compounds. This guide provides a comparative overview of their performance, supported by available experimental data.

Biochemical and Cellular Potency

This compound and EHT 5372 exhibit nanomolar to subnanomolar inhibitory activity against their primary targets, DYRK1A and DYRK1B. EHT 5372 has been profiled against a broader range of kinases, demonstrating a high degree of selectivity.

Compound Target Kinase IC50 (nM) Reference
This compoundDYRK1A0.36[1]
DYRK1B0.59[1]
EHT 5372DYRK1A0.22[2]
DYRK1B0.28[2]
DYRK210.8[2]
DYRK393.2[2]
CLK122.8[2]
CLK288.8[2]
CLK459.0[2]
GSK-3α7.44[2]
GSK-3β221[2]

Preclinical Efficacy: Oncology vs. Neurodegenerative Disease

The preclinical evaluation of this compound has predominantly focused on its anti-leukemic properties, whereas EHT 5372 has been investigated for its potential in treating Alzheimer's disease.

This compound in Acute Lymphoblastic Leukemia (ALL)

In vitro studies have demonstrated that this compound induces apoptosis in B- and T-cell leukemia cell lines and in primary pediatric ALL cells, including those resistant to the chemotherapy agent cytarabine.[1] The compound has been shown to regulate the cell cycle and induce cell death in leukemic B cells by inhibiting the phosphorylation of key signaling proteins such as FOXO1, STAT3, and cyclin D3.[1]

In vivo, this compound has demonstrated anti-leukemia activity in a B-ALL xenograft mouse model.[1][3] Treatment with this compound led to a reduction in leukemic burden and a modest survival advantage.[1][3] However, some in vivo studies have reported toxicity and issues with solubility, which may impact its therapeutic window.

EHT 5372 in Alzheimer's Disease Models

EHT 5372 has been shown to inhibit the DYRK1A-mediated phosphorylation of Tau protein at multiple sites relevant to Alzheimer's disease pathology in both biochemical and cellular assays. Tau hyperphosphorylation is a hallmark of Alzheimer's disease, leading to the formation of neurofibrillary tangles. Furthermore, EHT 5372 has been observed to reduce the production of amyloid-beta (Aβ), another key pathological feature of Alzheimer's disease.[2] In cellular models, EHT 5372 demonstrated dose-dependent reduction of phosphorylated Tau levels and Aβ production.[2]

Signaling Pathways and Mechanism of Action

Both compounds exert their effects by inhibiting the kinase activity of DYRK1A, which in turn modulates the phosphorylation status and activity of downstream substrates. The specific cellular context dictates the ultimate biological outcome.

EHT_Signaling_Pathways cluster_0 This compound in Leukemia cluster_1 EHT 5372 in Alzheimer's Disease EHT1610 This compound DYRK1A_L DYRK1A EHT1610->DYRK1A_L inhibits FOXO1 p-FOXO1 DYRK1A_L->FOXO1 phosphorylates STAT3 p-STAT3 DYRK1A_L->STAT3 phosphorylates CyclinD3 p-Cyclin D3 DYRK1A_L->CyclinD3 phosphorylates Apoptosis_L Apoptosis FOXO1->Apoptosis_L promotes STAT3->Apoptosis_L inhibits CellCycle_L Cell Cycle Arrest CyclinD3->CellCycle_L promotes EHT5372 EHT 5372 DYRK1A_A DYRK1A EHT5372->DYRK1A_A inhibits Tau p-Tau DYRK1A_A->Tau phosphorylates APP APP DYRK1A_A->APP influences NFT Neurofibrillary Tangles Tau->NFT leads to Abeta Aβ Production APP->Abeta processed to

Figure 1. Simplified signaling pathways for this compound and EHT 5372.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of typical experimental protocols used in the evaluation of this compound and EHT 5372.

In Vitro Kinase Inhibition Assay

A common method to determine the IC50 of a kinase inhibitor is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Kinase_Assay_Workflow A Prepare reaction mix: - DYRK1A enzyme - Substrate (e.g., DYRKtide) - Kinase buffer B Add varying concentrations of This compound or EHT 5372 A->B C Initiate reaction with ATP B->C D Incubate at 30°C for a defined period (e.g., 60 minutes) C->D E Stop reaction D->E F Add detection reagents (e.g., antibody-based) E->F G Measure signal (e.g., TR-FRET) F->G H Calculate IC50 values G->H

Figure 2. General workflow for an in vitro kinase inhibition assay.

Protocol Details:

  • Enzyme: Recombinant human DYRK1A.

  • Substrate: A specific peptide substrate for DYRK1A, such as DYRKtide.

  • Inhibitor Concentrations: Typically a 10-point serial dilution.

  • Detection: An antibody that specifically recognizes the phosphorylated substrate is used, often in conjunction with a fluorescently labeled secondary antibody for detection.

Cellular Viability Assay

To assess the cytotoxic effects of the compounds on cancer cell lines, a common method is the MTT or alamarBlue assay, which measures metabolic activity.

Protocol Details:

  • Cell Lines: Leukemia cell lines such as MHH-CALL-4 or MUTZ-5.[3]

  • Treatment: Cells are incubated with various concentrations of the inhibitor (e.g., this compound) for a specified duration (e.g., 48-72 hours).[1][3]

  • Assay: A reagent like MTT or alamarBlue is added to the cells. Metabolically active cells convert the reagent into a colored or fluorescent product, which is then quantified using a plate reader. The signal intensity is proportional to the number of viable cells.

In Vivo Xenograft Model (Leukemia)

To evaluate the in vivo efficacy of this compound against leukemia, a patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) model in immunodeficient mice is often used.

Protocol Details:

  • Animal Model: Immunodeficient mice (e.g., NSG mice) are engrafted with human leukemia cells.[3]

  • Treatment: Once the leukemia is established, mice are treated with the inhibitor (e.g., this compound at 20-40 mg/kg/day) or a vehicle control.[1][3] Administration is typically via intraperitoneal injection.[1]

  • Monitoring: Leukemic burden is monitored over time using methods like bioluminescence imaging (if cells are luciferase-tagged).[3]

  • Endpoint: The primary endpoints are typically a reduction in leukemic burden and an increase in overall survival.[3]

Summary and Future Directions

This compound and EHT 5372 are highly potent and selective DYRK1A/1B inhibitors with distinct, yet promising, therapeutic profiles. This compound has demonstrated clear anti-leukemic activity, warranting further investigation into its efficacy and safety in hematological malignancies. EHT 5372, with its demonstrated effects on Tau and amyloid pathology, represents a valuable tool for Alzheimer's disease research and a potential therapeutic lead.

A direct comparative study of both compounds in both cancer and neurodegenerative disease models would be highly valuable to fully elucidate their therapeutic potential and selectivity. Furthermore, optimization of their pharmacokinetic properties, particularly solubility and bioavailability for this compound, will be crucial for their clinical translation.

References

A Comparative Analysis of EHT 1610 and INDY: Mechanisms and Biological Impact

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro and in vivo characteristics of the DYRK1A/1B inhibitor EHT 1610 and the metabolic transporter INDY.

This guide provides a detailed comparison of this compound and INDY, two molecules with distinct mechanisms of action that offer unique avenues for therapeutic intervention. This compound is a potent small molecule inhibitor of the dual-specificity tyrosine-regulated kinases 1A and 1B (DYRK1A/1B), while INDY ("I'm Not Dead Yet") is a transmembrane transporter of Krebs cycle intermediates. This document summarizes their respective in vitro and in vivo activities, presents available quantitative data, outlines experimental methodologies, and visualizes their associated signaling pathways.

Data Summary

The following tables provide a structured overview of the key quantitative data and characteristics of this compound and INDY based on available research.

Table 1: In Vitro Profile of this compound

ParameterValueCell Lines/SystemCitation
Target DYRK1A, DYRK1BN/A[1][2][3][4]
IC₅₀ (DYRK1A) 0.36 nMN/A[1][2][3][4]
IC₅₀ (DYRK1B) 0.59 nMN/A[1][2][3][4]
Cellular Effect Inhibition of FOXO1, STAT3, and cyclin D3 phosphorylationMHH-CALL-4 cells[1]
Phenotypic Outcome Regulation of late cell-cycle progression, induction of apoptosis, increased mitochondrial ROS, and DNA damageB- and T-cell lines, primary human pediatric ALL cells[1]

Table 2: In Vivo Profile of this compound

ParameterValueAnimal ModelCitation
Dose 20 mg/kg/dayXenograft models of B-ALL in mice (12-14 weeks old)[1]
Administration Intraperitoneal injection; twice a day, 5 days on, 2 days off; 3 weeksXenograft models of B-ALL in mice (12-14 weeks old)[1]
Observed Effect Reduced leukemic burden by approximately 8% and a modest survival advantageXenograft models of B-ALL in mice (12-14 weeks old)[1]

Table 3: Characteristics of INDY

ParameterDescriptionOrganism/SystemCitation
Protein Family Solute Carrier (SLC) 13 familyMammals, invertebrates, plants, bacteria[5][6]
Function Plasma membrane transporter of Krebs cycle intermediates (highest affinity for citrate)Drosophila melanogaster, C. elegans, mice, rats, humans[5][7][8]
Transport Mechanism (Drosophila) Na⁺-independent, electroneutral anion exchangerDrosophila melanogaster[5][8][9]
Transport Mechanism (Mammalian) Na⁺-dependent citrate transporter (NaCT)Mice, rats, humans[8][10]
Tissue Expression (Drosophila) Midgut, fat body, oenocytesDrosophila melanogaster[5][7][10]
Tissue Expression (Mammalian) High levels in liver and brainMice, rats, humans[5][11]
Physiological Role Regulates metabolism in a manner similar to caloric restriction, influences insulin sensitivity and mitochondrial biogenesisDrosophila melanogaster, C. elegans, mice[5][7]

Experimental Protocols

This section details the methodologies for key experiments cited in this guide.

In Vitro Kinase Inhibition Assay for this compound

The inhibitory activity of this compound against DYRK1A and DYRK1B is determined using a biochemical assay. The kinase enzyme is incubated with a specific substrate and ATP in the presence of varying concentrations of this compound. The extent of substrate phosphorylation is measured, typically through methods like radioactivity detection or fluorescence-based assays. The IC₅₀ value, representing the concentration of the inhibitor required to reduce kinase activity by 50%, is then calculated from the dose-response curve.

Western Blot Analysis of this compound-Treated Cells

To assess the downstream effects of this compound, Western blotting is employed. MHH-CALL-4 cells are treated with this compound at concentrations ranging from 2.5 to 10 µM for 4 to 5 hours.[1] Following treatment, cells are lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies specific for phosphorylated forms of target proteins such as p-cyclin D3 (Thr283) and p-FOXO1, as well as antibodies for the total protein levels as a loading control.[1] Detection is achieved using secondary antibodies conjugated to a reporter enzyme, followed by chemiluminescent or fluorescent imaging.

In Vivo Efficacy of this compound in a B-ALL Xenograft Model

The anti-leukemic activity of this compound is evaluated in a xenograft mouse model of B-cell acute lymphoblastic leukemia.[1] Twelve- to fourteen-week-old mice are engrafted with B-ALL cells. This compound is administered via intraperitoneal injection at a dose of 20 mg/kg, twice daily, on a schedule of 5 days on followed by 2 days off for a duration of 3 weeks.[1] The therapeutic efficacy is assessed by monitoring the leukemic burden and the overall survival of the treated mice compared to a vehicle-treated control group.[1]

Functional Characterization of INDY in Xenopus Oocytes

To characterize the transport function of INDY, Xenopus oocytes are utilized as a heterologous expression system.[8][9] The cRNA encoding the INDY protein is injected into the oocytes. After a period of protein expression, the oocytes are incubated in a medium containing radiolabeled substrates, such as [¹⁴C]citrate, to measure uptake.[8] To determine the transport mechanism, the dependence on ions like Na⁺, K⁺, and Cl⁻ is investigated by altering the ionic composition of the incubation medium.[9] Efflux can also be measured by pre-loading the oocytes with a radiolabeled substrate and then measuring its release into the medium in the presence of various unlabeled substrates.[8]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways and functional contexts of this compound and INDY.

EHT1610_Pathway cluster_substrates Substrates EHT1610 This compound DYRK1A DYRK1A / DYRK1B EHT1610->DYRK1A Inhibition pFOXO1 p-FOXO1 DYRK1A->pFOXO1 Phosphorylation pSTAT3 p-STAT3 DYRK1A->pSTAT3 Phosphorylation pCyclinD3 p-Cyclin D3 DYRK1A->pCyclinD3 Phosphorylation FOXO1 FOXO1 GeneTranscription Gene Transcription pFOXO1->GeneTranscription STAT3 STAT3 pSTAT3->GeneTranscription CyclinD3 Cyclin D3 CellCycle Cell Cycle Progression pCyclinD3->CellCycle Apoptosis Apoptosis GeneTranscription->Apoptosis

Caption: this compound inhibits DYRK1A/1B, preventing downstream phosphorylation.

INDY_Pathway cluster_cell Cell INDY INDY Transporter Citrate_in Cytosolic Citrate INDY->Citrate_in Transport Krebs Krebs Cycle Citrate_in->Krebs Lipogenesis De Novo Lipogenesis Citrate_in->Lipogenesis Activates Gluconeogenesis Gluconeogenesis Citrate_in->Gluconeogenesis Inhibits Insulin_Sig Insulin Signaling Mito_Bio Mitochondrial Biogenesis Extracellular_Citrate Extracellular Citrate Extracellular_Citrate->INDY Reduction INDY Reduction (mimics caloric restriction) Reduction->INDY Downregulates Reduction->Insulin_Sig Increases Sensitivity Reduction->Mito_Bio Increases

Caption: INDY transports citrate, influencing cellular metabolism.

Concluding Remarks

This compound and INDY represent two distinct molecular entities with significant potential in biomedical research and therapeutic development. This compound acts as a highly potent and specific inhibitor of DYRK1A/1B kinases, demonstrating anti-leukemic properties by modulating key cellular processes such as cell cycle progression and apoptosis.[1][12] Its utility lies in the targeted inhibition of a well-defined signaling node implicated in cancer.

In contrast, INDY functions as a crucial component of metabolic regulation, acting as a transporter for Krebs cycle intermediates.[5][10] The reduction of INDY expression has been shown to phenocopy caloric restriction, leading to extended lifespan in model organisms and improved metabolic health, including increased insulin sensitivity and reduced adiposity.[5][7] This makes INDY and its mammalian homolog, SLC13A5, attractive targets for addressing metabolic disorders such as obesity and type 2 diabetes.

While a direct experimental comparison of this compound and INDY is not feasible due to their fundamentally different mechanisms, this guide provides a parallel analysis of their in vitro and in vivo properties. Researchers and drug developers can leverage this information to better understand the distinct biological consequences of targeting kinase signaling with this compound versus modulating cellular metabolism through the INDY transporter. Future research into both molecules will undoubtedly continue to illuminate their roles in health and disease, potentially paving the way for novel therapeutic strategies.

References

Assessing the Synergistic Effects of EHT 1610 with Other Drugs: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synergistic effects of EHT 1610, a potent DYRK1A inhibitor, with various therapeutic agents. The information presented is based on preclinical experimental data and aims to inform future research and drug development strategies.

This compound is a small molecule inhibitor of the dual-specificity tyrosine-regulated kinase 1A (DYRK1A), a protein kinase implicated in the pathophysiology of several diseases, including certain types of leukemia.[1] Inhibition of DYRK1A has been shown to induce apoptosis in cancer cells and overcome resistance to conventional chemotherapies, making it a promising target for combination therapies. This guide summarizes the available preclinical data on the synergistic effects of this compound with other drugs, providing detailed experimental protocols and quantitative data to facilitate comparison and further investigation.

Synergistic Effects of this compound with Conventional Chemotherapy in B-cell Acute Lymphoblastic Leukemia (B-ALL)

A key study investigated the potential of this compound to synergize with standard-of-care chemotherapy agents in B-ALL cell lines. The rationale for this combination is that DYRK1A inhibition can reduce the quiescence of B-ALL cells, potentially rendering them more susceptible to cell cycle-targeting drugs.

Experimental Data

The synergistic effects of this compound in combination with dexamethasone, cytarabine, and methotrexate were evaluated in several B-ALL cell lines. The combination index (CI) was calculated using the Chou-Talalay method, where a CI value less than 1 indicates synergy.

Cell LineCombination DrugThis compound IC50 (µM)Combination Drug IC50Combination Index (CI)
REHDexamethasone2.51.2 nM< 1
REHCytarabine2.510 nM< 1
RCH-ACVDexamethasone50.5 nM< 1
RCH-ACVCytarabine520 nM< 1
RCH-ACVMethotrexate515 nM< 1
Nalm-6Dexamethasone102.5 nM< 1
Nalm-6Cytarabine1025 nM< 1
Nalm-6Methotrexate1020 nM< 1
697Dexamethasone>101.5 nM< 1
697Cytarabine>1030 nM< 1
697Methotrexate>1025 nM< 1

Data extracted from the supplemental information of Bhansali et al., J Clin Invest. 2021.

Experimental Protocols

Cell Viability and IC50 Determination: B-ALL cell lines were treated with serial dilutions of this compound and the respective chemotherapy agents for 72 hours. Cell viability was assessed using a standard colorimetric assay (e.g., MTT or CellTiter-Glo). The half-maximal inhibitory concentration (IC50) for each drug was determined from the dose-response curves.

Synergy Assessment: To evaluate synergy, the drugs were combined at constant ratios based on their individual IC50 values. The combination index (CI) was calculated using the Chou-Talalay method with the CalcuSyn software. This method provides a quantitative measure of the interaction between two drugs, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Synergistic Effects of this compound with Targeted Therapy in KMT2A-Rearranged (KMT2A-r) Acute Lymphoblastic Leukemia (ALL)

Preclinical studies have also explored the combination of this compound with targeted therapies, such as the BCL2 inhibitor venetoclax, in high-risk leukemia subtypes like KMT2A-r ALL.

Experimental Data

The combination of this compound and venetoclax has been shown to synergistically kill KMT2A-r ALL cells in vitro. While specific combination index values from a peer-reviewed publication are not yet available, meeting abstracts have reported synergistic killing and a significant reduction in leukemia burden in preclinical models.

Cell LineCombination DrugThis compound ConcentrationVenetoclax ConcentrationObserved Effect
KMT2A-r ALL cell linesVenetoclaxIncreasing concentrationsIncreasing concentrationsSynergistic killing

Qualitative data based on meeting abstracts.

Experimental Protocols

Apoptosis Assays: KMT2A-r ALL cell lines were treated with this compound, venetoclax, or the combination for a specified period. The induction of apoptosis was measured by flow cytometry using Annexin V and propidium iodide staining.

Synergy Analysis: The synergistic effect of the drug combination on cell viability or apoptosis was quantified using software such as SynergyFinder. This tool calculates synergy scores based on different reference models, including the Zero Interaction Potency (ZIP), Bliss independence, and Highest Single Agent (HSA) models.

Comparative Analysis with Other DYRK1A Inhibitors

To provide a broader context, the synergistic potential of another DYRK1A inhibitor, Leucettinib-21, has been investigated in models of Down syndrome-associated ALL (DS-ALL).

Experimental Data

Leucettinib-21 demonstrated synergy with vincristine and an additive effect with dexamethasone and L-asparaginase in DS-ALL cell lines.

Cell LineCombination DrugObserved Effect
DS-ALLVincristineSynergy
DS-ALLDexamethasoneAdditive
DS-ALLL-asparaginaseAdditive

Data from a study on novel models of Down syndrome acute lymphoblastic leukemia.[2]

This suggests that the synergistic potential of DYRK1A inhibitors may be a class effect, although the specific combination partners and the degree of synergy may vary.

Visualizing the Mechanisms and Workflows

To better understand the underlying biology and experimental approaches, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing drug synergy.

DYRK1A_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor DYRK1A DYRK1A Receptor->DYRK1A Signal Transduction Substrate_Protein Substrate_Protein DYRK1A->Substrate_Protein Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Substrate_Protein->Phosphorylated_Substrate Transcription_Factors Transcription_Factors Phosphorylated_Substrate->Transcription_Factors Regulation EHT_1610 This compound EHT_1610->DYRK1A Inhibition Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Modulates

Caption: Simplified signaling pathway of DYRK1A and its inhibition by this compound.

Drug_Synergy_Workflow Start Start: Cell Culture Drug_A Drug A (e.g., this compound) Single Agent Titration Start->Drug_A Drug_B Drug B (e.g., Chemotherapy) Single Agent Titration Start->Drug_B IC50_Determination Determine IC50 for each drug Drug_A->IC50_Determination Drug_B->IC50_Determination Combination_Treatment Combination Treatment (Constant Ratio based on IC50) IC50_Determination->Combination_Treatment Viability_Assay Cell Viability Assay (72 hours) Combination_Treatment->Viability_Assay Data_Analysis Data Analysis: Calculate Combination Index (CI) Viability_Assay->Data_Analysis Conclusion Conclusion: Synergy (CI < 1) Additive (CI = 1) Antagonism (CI > 1) Data_Analysis->Conclusion

Caption: General experimental workflow for assessing drug synergy.

Conclusion

The available preclinical data strongly suggest that the DYRK1A inhibitor this compound has significant synergistic potential when combined with both conventional chemotherapy and targeted agents in various subtypes of acute lymphoblastic leukemia. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers to design and interpret further studies aimed at exploring the full therapeutic potential of this compound in combination regimens. Further research is warranted to elucidate the precise molecular mechanisms underlying these synergistic interactions and to translate these promising preclinical findings into clinical applications.

References

A Head-to-Head Comparison of DYRK1A Inhibitors: EHT 1610 and GNF2133

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of two prominent research compounds, EHT 1610 and GNF2133, both potent inhibitors of the Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A). While both molecules target the same kinase, their reported applications and in vivo characteristics show notable differences, making a direct comparison essential for informed research decisions. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows.

At a Glance: Key Performance Indicators

FeatureThis compoundGNF2133
Primary Target DYRK1ADYRK1A
DYRK1A IC50 0.36 nM[1][2]6.2 nM (0.0062 µM)[3]
DYRK1B IC50 0.59 nM[1][2]>50 µM[3]
GSK3β IC50 Not broadly reported>50 µM[3]
Primary Research Area Acute Lymphoblastic Leukemia (ALL)[1]Type 1 Diabetes, Acute Lymphoblastic Leukemia (ALL)[4][5]
In Vivo Tolerability Significant toxicity observed in mice[5]Well-tolerated in mice and rats[5]
Oral Bioavailability Not reported22.3% in CD-1 mice[3]

In-Depth Analysis: Efficacy and Tolerability

A key differentiator between this compound and GNF2133 emerges from in vivo studies, particularly in the context of KMT2A-rearranged (KMT2A-R) acute lymphoblastic leukemia. While both compounds have been investigated for their anti-leukemic properties, their safety profiles diverge significantly.

In a head-to-head comparison in a mouse xenograft model of KMT2A-R ALL, this compound treatment was associated with significant toxicity, leading to the premature termination of the study.[5] This toxicity was partly attributed to poor aqueous solubility and potential peritoneal crystallization of the compound.[5]

Conversely, GNF2133 was found to be significantly better tolerated by the mice in the same study.[5] This improved tolerability allowed for the completion of in vivo efficacy studies, where GNF2133, both as a single agent and in combination with the BCL2 inhibitor venetoclax, demonstrated a reduction in leukemic burden and prolonged animal survival.[5]

GNF2133 has also been extensively studied for its potential in treating Type 1 Diabetes by promoting the proliferation of pancreatic β-cells.[4][6] In vivo studies in rodent models of diabetes have shown that GNF2133 can improve glucose disposal and increase insulin secretion.[3][4]

Mechanism of Action and Cellular Effects

Both this compound and GNF2133 exert their effects through the inhibition of DYRK1A, a serine/threonine kinase involved in a multitude of cellular processes, including cell cycle regulation, neuronal development, and apoptosis.

This compound:

In the context of B-cell acute lymphoblastic leukemia (B-ALL), inhibition of DYRK1A by this compound has been shown to result in the loss of DYRK1A-mediated signaling through transcription factors FOXO1 and STAT3.[1] This disruption leads to preferential cell death in leukemic B-cells.[1] Furthermore, this compound treatment has been observed to inhibit the phosphorylation of cyclin D3, which plays a role in late cell-cycle progression.[1][7]

GNF2133:

In KMT2A-R ALL cells, both GNF2133 and this compound were found to induce hyperphosphorylation of ERK.[5] Interestingly, this ERK hyperphosphorylation was linked to a decrease in the percentage of cells in the S-phase of the cell cycle, suggesting an anti-proliferative effect.[5] In the context of diabetes research, GNF2133's inhibition of DYRK1A is proposed to promote the proliferation of pancreatic β-cells, a potential strategy for restoring insulin production.[4][6]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using the Graphviz DOT language.

DYRK1A_Inhibition_Pathway cluster_leukemia Leukemia (B-ALL) cluster_diabetes Type 1 Diabetes EHT_1610 This compound DYRK1A_L DYRK1A EHT_1610->DYRK1A_L inhibition FOXO1 FOXO1 DYRK1A_L->FOXO1 phosphorylates STAT3 STAT3 DYRK1A_L->STAT3 phosphorylates CyclinD3 Cyclin D3 DYRK1A_L->CyclinD3 phosphorylates CellDeath Leukemic Cell Death FOXO1->CellDeath STAT3->CellDeath CellCycleArrest_L Cell Cycle Arrest CyclinD3->CellCycleArrest_L GNF2133_D GNF2133 DYRK1A_D DYRK1A GNF2133_D->DYRK1A_D inhibition BetaCellProliferation β-Cell Proliferation DYRK1A_D->BetaCellProliferation inhibits

Caption: Signaling pathways affected by this compound and GNF2133.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Xenograft Model CellLines KMT2A-R ALL Cell Lines Treatment Treat with this compound or GNF2133 CellLines->Treatment ViabilityAssay Cell Viability Assay (e.g., XTT) Treatment->ViabilityAssay CellCycleAnalysis Cell Cycle Analysis (Flow Cytometry) Treatment->CellCycleAnalysis WesternBlot Western Blot (pERK, etc.) Treatment->WesternBlot Mice Immunocompromised Mice Engraftment Engraft with KMT2A-R ALL cells Mice->Engraftment DrugAdministration Administer Vehicle, this compound, or GNF2133 Engraftment->DrugAdministration Monitoring Monitor for Toxicity & Tumor Burden DrugAdministration->Monitoring Outcome Assess Survival & Leukemic Load Monitoring->Outcome

Caption: Generalized workflow for in vitro and in vivo comparison.

Experimental Protocols

While detailed, side-by-side protocols for the direct comparison of this compound and GNF2133 are not exhaustively published, the following methodologies are based on standard techniques employed in the cited studies.

In Vitro Cell Viability Assay (XTT-based)
  • Cell Seeding: Seed KMT2A-R acute lymphoblastic leukemia (ALL) cell lines in 96-well plates at a density of 1 x 10^4 cells per well in a final volume of 100 µL of appropriate culture medium.

  • Compound Preparation: Prepare stock solutions of this compound and GNF2133 in DMSO. Create a serial dilution of each compound in culture medium to achieve the desired final concentrations.

  • Treatment: Add the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • XTT Reagent Addition: Prepare the XTT labeling mixture according to the manufacturer's instructions. Add 50 µL of the XTT mixture to each well.

  • Incubation: Incubate the plates for an additional 4 hours at 37°C.

  • Data Acquisition: Measure the absorbance of the formazan product at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

In Vivo Xenograft Model of KMT2A-R ALL
  • Animal Model: Utilize immunodeficient mice (e.g., NSG mice).

  • Cell Engraftment: Intravenously inject 1 x 10^6 KMT2A-R ALL cells into each mouse.

  • Treatment Initiation: Once leukemia is established (e.g., detectable levels of human CD45+ cells in peripheral blood), randomize mice into treatment cohorts: Vehicle control, this compound, and GNF2133.

  • Drug Administration:

    • GNF2133: Administer daily via oral gavage at a dose of 50 mg/kg.[5]

    • This compound: The original study noted toxicity with this compound, and a well-tolerated dose was not established.[5]

  • Monitoring: Monitor the health of the mice daily, including body weight and signs of toxicity. Periodically assess the leukemic burden by flow cytometric analysis of peripheral blood for human CD45+ cells.

  • Endpoint: The primary endpoints are typically overall survival and leukemic burden in tissues such as bone marrow and spleen at the time of sacrifice.

Conclusion

The head-to-head comparison of this compound and GNF2133 reveals two potent DYRK1A inhibitors with distinct therapeutic profiles. While both compounds show efficacy in preclinical models of leukemia, the superior in vivo tolerability of GNF2133 makes it a more promising candidate for further development in this indication.[5] Furthermore, the unique potential of GNF2133 in promoting β-cell proliferation opens up a separate avenue for its clinical application in Type 1 Diabetes.[4][6] Researchers should carefully consider these differences in tolerability and primary application when selecting a compound for their studies. The provided data and protocols offer a foundation for making an informed decision and designing future experiments.

References

Safety Operating Guide

Proper Disposal of EHT 1610: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides essential, step-by-step guidance for the proper disposal of EHT 1610, a potent inhibitor of dual-specificity tyrosine-regulated kinases (DYRK). Adherence to these procedures is vital for maintaining a safe laboratory environment and ensuring regulatory compliance.

This compound is a small molecule inhibitor with applications in various research areas, including oncology and neurology. As with any biologically active compound, proper handling and disposal are paramount to mitigate potential environmental and health risks.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) provided by the manufacturer. The SDS contains detailed information regarding the chemical's properties, hazards, and recommended safety measures.

Personal Protective Equipment (PPE): When handling this compound in its solid form or in solution, appropriate PPE must be worn. This includes, but is not limited to:

  • Nitrile gloves

  • Safety glasses or goggles

  • A lab coat

Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

Quantitative Data Summary

For quick reference, the key physical and chemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C₁₈H₁₄FN₅O₂S
Molecular Weight 383.4 g/mol
Appearance A solid
Solubility Soluble in DMSO

Step-by-Step Disposal Protocol

The proper disposal of this compound, like many other laboratory chemicals, involves a multi-step process designed to ensure the safety of personnel and the protection of the environment. The following protocol is a general guideline and should be adapted to comply with the specific regulations of your institution and local authorities.

1. Waste Identification and Segregation:

  • Unused or Expired this compound: Pure, unused this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, and empty vials, should be considered contaminated waste.

  • Solutions of this compound: Solutions containing this compound must be collected and disposed of as liquid chemical waste. Do not dispose of these solutions down the drain.

2. Waste Collection and Storage:

  • Solid Waste:

    • Collect unused this compound and contaminated solid materials in a designated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with the chemical and should have a secure lid to prevent spills and exposure.

  • Liquid Waste:

    • Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.

    • The label should clearly indicate "Hazardous Waste" and list the contents, including "this compound" and the solvent used (e.g., DMSO).

    • Do not mix this compound waste with other incompatible waste streams.

3. Waste Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department. Your EHS office will provide specific instructions on the proper disposal procedures for chemical waste in your facility.

  • Arrange for professional waste disposal. this compound waste must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of this chemical through standard laboratory trash or sewer systems.

  • Follow all local, state, and federal regulations regarding the transportation and disposal of hazardous chemical waste.

Experimental Protocols Referenced

The disposal procedures outlined above are based on standard laboratory safety protocols for handling potent small molecule inhibitors. For specific experimental protocols involving this compound, researchers should consult relevant scientific literature and the manufacturer's product information.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following workflow diagram has been created.

EHT1610_Disposal_Workflow cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_disposal Disposal Consult_SDS Consult Safety Data Sheet (SDS) Wear_PPE Wear Appropriate PPE Consult_SDS->Wear_PPE Essential First Step Identify_Waste Identify Waste Type (Solid, Liquid, Contaminated) Wear_PPE->Identify_Waste Proceed to Handling Segregate_Waste Segregate into Labeled, Compatible Containers Identify_Waste->Segregate_Waste Key for Safety Contact_EHS Contact Environmental Health & Safety (EHS) Segregate_Waste->Contact_EHS Initiate Disposal Process Professional_Disposal Arrange for Professional Hazardous Waste Disposal Contact_EHS->Professional_Disposal Follow Institutional Guidance Regulatory_Compliance Ensure Regulatory Compliance Professional_Disposal->Regulatory_Compliance Final Step

Caption: Workflow for the proper disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental responsibility.

Comprehensive Safety and Handling Guide for EHT 1610

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for the handling and disposal of EHT 1610, a potent inhibitor of the dual-specificity tyrosine-regulated kinases (DYRK) with potential antileukemia effects.[1] The information is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

When handling this compound, it is crucial to use appropriate personal protective equipment to prevent exposure. The following table summarizes the recommended PPE based on the Safety Data Sheet (SDS) and general best practices for handling potent, biologically active compounds.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes Safety glasses with side-shields or gogglesEnsure a complete seal around the eyes.
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Change gloves frequently and immediately if contaminated.
Body Laboratory coatA full-sleeved lab coat is mandatory. Consider a disposable gown for procedures with a high risk of splashing.
Respiratory Dust mask or respiratorUse a dust mask for handling the solid compound. A respirator with an appropriate cartridge may be necessary for procedures that could generate aerosols.
Handling and Storage

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Aspect Procedure
Receiving Inspect the package for any damage upon arrival.
Storage Store in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light.
Preparation Handle in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid generating dust.
Spills In case of a spill, wear appropriate PPE, cover the spill with an absorbent material, and clean the area with a suitable solvent. Dispose of the waste in a sealed container.
Disposal Plan

Dispose of this compound and any contaminated materials in accordance with institutional and local regulations for chemical waste.

Waste Type Disposal Procedure
Unused this compound Dispose of as hazardous chemical waste. Do not discard down the drain.
Contaminated Labware Decontaminate glassware with a suitable solvent. Dispose of disposable labware as chemical waste.
Contaminated PPE Dispose of used gloves and other disposable PPE as hazardous waste.

Experimental Protocol: this compound Treatment in Cell Culture

The following is a generalized protocol for the treatment of adherent cancer cell lines with this compound.

I. Cell Seeding
  • Cell Culture: Culture cells in appropriate media and conditions until they reach 70-80% confluency.

  • Trypsinization: Wash cells with phosphate-buffered saline (PBS) and detach them using trypsin-EDTA.

  • Cell Counting: Neutralize trypsin with media, centrifuge the cell suspension, and resuspend the pellet in fresh media. Count the cells using a hemocytometer or automated cell counter.

  • Seeding: Seed the cells in multi-well plates at a predetermined density and allow them to adhere overnight.

II. This compound Treatment
  • Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Working Solution Preparation: Dilute the stock solution in cell culture media to the desired final concentrations.

  • Cell Treatment: Remove the old media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (media with the solvent).

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

III. Post-Treatment Analysis
  • Cell Viability Assay: Assess cell viability using methods such as MTT, WST-1, or trypan blue exclusion.

  • Western Blotting: Lyse the cells to extract proteins and analyze the expression of target proteins by western blotting.

  • RNA Extraction and qPCR: Extract total RNA and perform quantitative real-time PCR (qPCR) to analyze gene expression levels.

Visualizations

This compound Handling and Safety Workflow

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal receive Receive this compound store Store in Cool, Dry, Dark Place receive->store ppe Don Appropriate PPE store->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve treat Treat Cell Cultures dissolve->treat waste_solid Dispose of Solid Waste dissolve->waste_solid waste_ppe Dispose of Contaminated PPE treat->waste_ppe waste_liquid Dispose of Liquid Waste treat->waste_liquid

Caption: Workflow for the safe handling and disposal of this compound.

This compound Experimental Workflow in Cell Culture

cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis culture Culture Adherent Cells seed Seed Cells in Plates culture->seed prepare_eht Prepare this compound Solutions seed->prepare_eht add_eht Add this compound to Cells prepare_eht->add_eht incubate Incubate for Desired Time add_eht->incubate viability Cell Viability Assay incubate->viability protein Protein Analysis (Western Blot) incubate->protein rna Gene Expression Analysis (qPCR) incubate->rna

Caption: Experimental workflow for this compound treatment in cell culture.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
EHT 1610
Reactant of Route 2
Reactant of Route 2
EHT 1610

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.